4(1H)-Quinolinethione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
| Record name | NoName_811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-27-2 | |
| Record name | 4(1H)-Quinolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4(1H)-Quinolinethione from 4-Chloroquinoline: Mechanism, Protocol, and Field Insights
This technical guide provides a comprehensive overview of the synthesis of 4(1H)-Quinolinethione from 4-chloroquinoline, a critical transformation for the development of novel therapeutic agents. As a scaffold, the quinoline ring is a cornerstone in medicinal chemistry, found in drugs ranging from antimalarials like chloroquine to modern anticancer agents[1][2][3]. The introduction of a thione group at the 4-position unlocks new avenues for molecular design, enabling the exploration of unique biological activities and serving as a versatile intermediate for further functionalization.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, field-tested protocol.
The Core Transformation: Understanding the Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloroquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to benzene, the electron-withdrawing nitrogen atom in the quinoline ring deactivates the system towards electrophiles but activates it for nucleophilic attack, particularly at the 2- and 4-positions.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A sulfur-containing nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.
The choice of the sulfur nucleophile is the most critical parameter in this synthesis, directly influencing reaction conditions, yield, and work-up procedures.
Diagram of the General SNAr Mechanism
Caption: General mechanism for the synthesis of this compound.
Choosing the Right Sulfur Source: A Comparative Analysis
Two primary sulfur nucleophiles are commonly employed for this synthesis: sodium hydrosulfide (NaSH) and thiourea (SC(NH2)2). The choice between them involves a trade-off between reaction directness and handling considerations.
| Feature | Sodium Hydrosulfide (NaSH) | Thiourea (SC(NH2)2) |
| Nucleophile | Direct, potent (HS⁻) | Indirect; forms an isothiouronium salt intermediate |
| Mechanism | Simple SNAr | SNAr followed by hydrolysis |
| Handling | Highly hygroscopic, corrosive, releases toxic H₂S gas upon acidification.[4][5] | Stable, crystalline solid, low odor, safer to handle.[6][7] |
| Byproducts | Primarily NaCl | Urea and salts |
| Typical Solvents | Alcohols (Ethanol), DMF | Alcohols (Ethanol), DMF |
| Verdict | More direct and atom-economical but requires stringent safety protocols due to H₂S evolution. | Safer and more convenient for standard laboratory settings, involving a stable intermediate. |
For this guide, we will focus on the thiourea method due to its enhanced safety profile and operational simplicity, making it more accessible for a broader range of research environments. The reaction proceeds by forming a 4-quinolylisothiouronium chloride intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired product.
Detailed Experimental Protocol: The Thiourea Method
This protocol is a self-validating system, designed for robustness and reproducibility. Each step is critical for achieving high yield and purity.
Materials and Reagents
-
4-Chloroquinoline (1.0 eq)
-
Thiourea (2.0 eq)
-
Ethanol (or DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloroquinoline (1.0 eq) and thiourea (2.0 eq) in ethanol. Expertise Note: A 2-fold excess of thiourea ensures the reaction goes to completion. Ethanol is a good solvent choice as it readily dissolves the reactants and is easy to remove post-reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: The formation of the intermediate isothiouronium salt is typically a clean reaction. Consistent heating is key to ensuring a steady reaction rate.
-
Hydrolysis of the Intermediate: After cooling the reaction mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide. This step hydrolyzes the isothiouronium salt to the thiolate anion. Stir the mixture at room temperature for 1-2 hours.
-
Isolation of the Product: Carefully acidify the basic solution with 2 M hydrochloric acid until the pH is approximately 6-7. Expertise Note: The product is amphoteric but will precipitate out as the neutral thione/thiol tautomer near neutral pH. Slow, careful acidification is crucial to avoid generating excess H₂S gas and to ensure optimal precipitation and particle size for filtration.
-
Filtration and Washing: A yellow precipitate of this compound will form. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a bright yellow crystalline solid.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and the Thiol-Thione Tautomerism
The product, this compound, exists in equilibrium with its tautomeric form, quinoline-4-thiol. In the solid state and in most solvents, the thione form is predominant [8]. This is a critical consideration for spectroscopic analysis.
-
¹H NMR: Expect to see a broad singlet for the N-H proton of the thione tautomer, typically downfield (>10 ppm), which is exchangeable with D₂O. The aromatic protons will appear in the characteristic region for the quinoline scaffold.
-
¹³C NMR: The C=S carbon of the thione form will have a characteristic chemical shift, often in the range of 180-200 ppm.
-
IR Spectroscopy: Look for a characteristic C=S stretching vibration, although it can be weak and variable (typically 1100-1250 cm⁻¹). The N-H stretch of the thione form will be visible as a broad peak around 3100-3400 cm⁻¹.
-
Mass Spectrometry: Will confirm the molecular weight of the product (C₉H₇NS, MW: 161.23 g/mol )[9].
Troubleshooting and Field Insights
-
Low Yield: Incomplete reaction is a common issue. Ensure the reflux time is adequate (monitor by TLC) and that the thiourea is used in sufficient excess. During work-up, ensure the pH for precipitation is optimal; over-acidification can lead to some product re-dissolving.
-
Product is an Oil or Gummy Solid: This often indicates impurities. Ensure the hydrolysis step is complete. If the product oils out during acidification, try cooling the solution in an ice bath during the addition of acid. Effective purification via recrystallization is essential.
-
Safety: While safer than the NaSH method, care should still be taken. The reaction should be performed in a well-ventilated fume hood. Acidification of any sulfide-containing solution has the potential to release some H₂S gas.
By adhering to this detailed guide, researchers can reliably synthesize this compound, a valuable building block for the discovery and development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 6. Synthesis of novel thiourea, thiazolidinedione and thioparabanic acid derivatives of 4-aminoquinoline as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 4(1H)-Quinolinethione and Quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prototropic tautomerism between 4(1H)-quinolinethione and quinoline-4-thiol represents a fundamental aspect of heterocyclic chemistry with significant implications for drug design and molecular recognition. The position of the tautomeric equilibrium is delicately balanced and highly susceptible to environmental factors, including solvent polarity, pH, and concentration. This guide provides a comprehensive exploration of this phenomenon, integrating theoretical principles with practical experimental and computational methodologies for its characterization. A thorough understanding of the factors governing the predominance of either the thione or thiol form is crucial for predicting molecular interactions, reactivity, and ultimately, biological activity.
Introduction: The Dynamic Nature of Thione-Thiol Tautomerism
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a pivotal concept in organic chemistry. In heterocyclic systems, the tautomerism involving a mobile proton between a nitrogen and a sulfur atom, known as thione-thiol tautomerism, is of particular interest. The quinoline scaffold, a recurring motif in numerous biologically active compounds, provides an excellent platform to study this equilibrium.[1][2][3][4][5] The two tautomers are this compound, possessing a thiocarbonyl group (C=S), and quinoline-4-thiol, characterized by a sulfhydryl group (-SH).
The relative stability and, therefore, the predominant form in a given environment, dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and electronic distribution. These properties, in turn, govern its interaction with biological targets such as enzymes and receptors. Consequently, a deep understanding of the this compound and quinoline-4-thiol tautomeric system is indispensable for the rational design of novel therapeutics.
The Thione-Thiol Equilibrium: A Delicate Balance
The equilibrium between this compound and quinoline-4-thiol is influenced by a confluence of factors, with solvent effects and pH being the most prominent.
The Decisive Role of the Solvent
The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium.[6]
-
Polar Solvents: In polar protic solvents such as water and ethanol, the more polar thione tautomer is generally favored.[7] These solvents can effectively solvate the C=S and N-H groups through hydrogen bonding, thereby stabilizing the thione form.[7][8]
-
Nonpolar Solvents: Conversely, in nonpolar or weakly polar solvents like cyclohexane or dioxane, the less polar thiol form tends to predominate.[6] In these environments, intramolecular hydrogen bonding or self-association of the thione form can also influence the equilibrium.[7]
Specific solute-solvent interactions, particularly hydrogen bonding, can be a determining factor in the stabilization of the thione isomer.[9] It is crucial to consider that the continuum solvent effect alone may not be sufficient to predict the equilibrium accurately; specific interactions must be taken into account.[9]
The Influence of pH
The pH of the medium can significantly impact the tautomeric equilibrium by altering the protonation state of the molecule.[10] In aqueous solutions, the pKa values of the acidic and basic groups on the quinoline ring will determine the charge state and, consequently, the preferred tautomeric form. While detailed pH-dependent studies on this compound are less common than for its oxygen analog, 4(1H)-quinolone, the principles remain the same. The protonation or deprotonation of the nitrogen or sulfur atoms can favor one tautomer over the other.[11][12]
Experimental Characterization: Unraveling the Tautomeric State
A combination of spectroscopic techniques is essential for the unambiguous determination of the predominant tautomer in a given state (solution or solid).
Spectroscopic Fingerprints
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the thione and thiol forms. The chemical shift of the proton attached to the nitrogen in the thione form will differ significantly from the SH proton in the thiol form. Similarly, the 13C chemical shift of the C4 carbon is a key indicator: a downfield shift is characteristic of the thiocarbonyl carbon in the thione tautomer.[13][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms give rise to distinct absorption spectra.[6] By comparing the experimental spectrum with those of "fixed" derivatives (e.g., N-methylated for the thione and S-methylated for the thiol), the position of the equilibrium can be inferred.[7]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the C=S and S-H bonds provide characteristic bands in the IR spectrum. The presence of a strong absorption band in the region of a C=S stretch is indicative of the thione form, while an S-H stretching vibration would support the presence of the thiol tautomer.
X-ray Crystallography
For compounds in the solid state, single-crystal X-ray diffraction provides definitive structural information, allowing for the direct observation of the predominant tautomeric form in the crystal lattice. This technique reveals bond lengths and angles that can unequivocally distinguish between the C=S double bond of the thione and the C-S single bond of the thiol.
Computational Chemistry: A Predictive and Complementary Tool
Quantum chemical calculations offer a powerful means to predict the relative stabilities of tautomers and to gain insight into the factors governing the equilibrium.
Predicting Tautomer Stability
Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are commonly employed to calculate the energies of the thione and thiol tautomers.[15] These calculations can be performed for isolated molecules in the gas phase or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM).[16] The level of theory and the basis set used are crucial for obtaining accurate results. The B3LYP functional with a 6-31G(d,p) or larger basis set has been shown to be reliable for studying thione-thiol tautomerism.[15]
Simulating Spectroscopic Data
Computational methods can also be used to simulate NMR chemical shifts and vibrational frequencies.[15] Comparing these calculated values with experimental data can aid in the assignment of spectroscopic signals and provide further evidence for the predominance of a particular tautomer.
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives often starts from the corresponding 4(1H)-quinolone. Several methods exist for the synthesis of 4-quinolones, including palladium-catalyzed dehydrogenative cyclization and copper-catalyzed tandem reactions.[17][18] The conversion of the 4-quinolone to the this compound can be achieved through thionation reactions, for example, by using Lawesson's reagent.
Implications in Drug Development
The ability of this compound to exist in two tautomeric forms has profound implications for drug discovery and development. The specific tautomer present will dictate the molecule's interactions with its biological target. For instance, the thione form can act as a hydrogen bond acceptor at the sulfur atom and a donor at the nitrogen atom, while the thiol form can act as a hydrogen bond donor at the sulfur atom. These different interaction patterns can lead to significant differences in binding affinity and biological activity.
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] A comprehensive understanding of the tautomeric behavior of quinolinethione derivatives is therefore essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.
Experimental Protocols
Protocol for UV-Vis Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Prepare stock solutions of the quinolinethione compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). The concentration should be in the micromolar range to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra of the compound in each solvent over a suitable wavelength range (typically 200-500 nm). Use the pure solvent as a reference.
-
Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Compare the spectra to those of N-methyl and S-methyl "fixed" derivatives if available.
Protocol for 1H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a few milligrams of the quinolinethione compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis: Identify the chemical shifts of the protons, paying close attention to the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form. The integration of these signals can provide a quantitative measure of the tautomeric ratio.
Visualizations
Caption: Tautomeric equilibrium between this compound and quinoline-4-thiol.
Caption: Experimental workflow for the study of quinolinethione tautomerism.
Conclusion
The tautomerism of this compound and quinoline-4-thiol is a multifaceted phenomenon governed by a subtle interplay of environmental factors. A comprehensive approach that combines experimental spectroscopic and crystallographic techniques with theoretical computational methods is essential for a complete understanding of this equilibrium. For researchers in medicinal chemistry and drug development, the ability to predict and control the predominant tautomeric form is a critical step in the design of novel quinoline-based therapeutic agents with enhanced efficacy and selectivity.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. holzer-group.at [holzer-group.at]
- 15. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Quinolone synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4(1H)-Quinolinethione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4(1H)-Quinolinethione. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged with quinoline-based scaffolds. This document delves into the nuanced interpretation of spectral data, underpinned by the pivotal concept of thione-thiol tautomerism which governs the compound's structural and electronic properties in solution. We present a detailed assignment of proton and carbon chemical shifts and coupling constants, contextualized with data from analogous quinoline structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data and discusses the critical influence of solvent choice on the tautomeric equilibrium. Visual aids in the form of tables and diagrams are provided to facilitate a deeper understanding of the molecular structure and its spectroscopic manifestations.
Introduction: The Significance of this compound and its Spectroscopic Characterization
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound, also known as 4-mercaptoquinoline, is a key heterocyclic compound within this family. Its structural elucidation is paramount for understanding its reactivity, potential biological targets, and for the rational design of novel drug candidates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution.[2] For a molecule like this compound, which can exist in two tautomeric forms—the thione and the thiol—NMR provides a dynamic snapshot of its state in a given solvent, offering insights into the predominant tautomer and the electronic environment of each nucleus. A thorough understanding of its ¹H and ¹³C NMR spectra is therefore not merely an academic exercise but a fundamental requirement for any research involving this versatile scaffold.
The Thione-Thiol Tautomerism of this compound
The interpretation of the NMR spectra of this compound is intrinsically linked to its tautomeric equilibrium. The compound can exist as the this compound (thione) form or the quinoline-4-thiol (thiol) form. This equilibrium is dynamic and highly sensitive to the surrounding chemical environment, particularly the solvent.[2]
Caption: Tautomeric equilibrium of this compound.
In polar aprotic solvents like dimethyl sulfoxide (DMSO), the thione form is generally favored due to the stabilization of the C=S bond and the acidic N-H proton through hydrogen bonding with the solvent.[3] In contrast, in non-polar solvents, the thiol form might be more prevalent. The choice of solvent is therefore a critical experimental parameter that dictates the observed NMR spectrum. For the purpose of this guide, we will focus on the data obtained in DMSO-d₆, a common solvent for NMR analysis of heterocyclic compounds.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons of the quinoline ring system and the proton attached to the nitrogen atom. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.0 - 8.2 | d | ~5.0 |
| H3 | 6.8 - 7.0 | d | ~5.0 |
| H5 | 8.3 - 8.5 | d | ~8.5 |
| H6 | 7.5 - 7.7 | t | ~7.5 |
| H7 | 7.8 - 8.0 | t | ~7.5 |
| H8 | 7.6 - 7.8 | d | ~8.0 |
| N1-H | 13.0 - 14.0 | br s | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
-
N1-H Proton: A broad singlet appearing at a significantly downfield chemical shift (13.0 - 14.0 ppm) is characteristic of an acidic proton on a nitrogen atom within a heterocyclic ring, strongly suggesting the predominance of the thione tautomer in DMSO.
-
Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (6.8 - 8.5 ppm).
-
H2 and H3: These protons on the pyridinethione ring are expected to be doublets due to coupling with each other. The downfield shift of H2 is attributed to its proximity to the electronegative nitrogen atom.
-
H5, H6, H7, and H8: These protons on the benzene ring will exhibit a coupling pattern typical of a substituted benzene ring. H5 is generally the most deshielded proton in the carbocyclic ring due to the anisotropic effect of the adjacent heterocyclic ring. The protons H6 and H7 will likely appear as triplets (or more complex multiplets due to overlapping signals), while H8 will be a doublet.[4]
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, the spectrum will show signals for the nine carbon atoms of the quinoline ring.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 115 - 120 |
| C4 | 180 - 185 |
| C4a | 138 - 142 |
| C5 | 128 - 132 |
| C6 | 124 - 128 |
| C7 | 130 - 134 |
| C8 | 118 - 122 |
| C8a | 125 - 129 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
C4 (Thione Carbon): The most downfield signal in the spectrum, appearing in the range of 180 - 185 ppm, is a strong indicator of a thione (C=S) carbon. This provides compelling evidence for the predominance of the thione tautomer.
-
Quaternary Carbons (C4a and C8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in a standard ¹³C NMR spectrum.
-
Aromatic Carbons: The remaining carbon atoms of the quinoline ring will resonate in the typical aromatic region (115 - 145 ppm). The specific chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents and their position on the ring.[5]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
5.1. Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO is crucial for favoring the thione tautomer and for its excellent solubilizing properties.[3]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
5.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Caption: Experimental workflow for NMR data acquisition.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for this compound, with a strong emphasis on the influence of thione-thiol tautomerism. The predicted spectral data, based on analogous structures, serves as a valuable reference for researchers working with this compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR spectra, which is fundamental for accurate structural analysis and for advancing research in the field of medicinal chemistry. The structural insights gained from a thorough understanding of the NMR data of this compound are critical for the development of new quinoline-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 3. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
IR and mass spectrometry analysis of 4(1H)-Quinolinethione
An In-depth Technical Guide to the Spectroscopic Characterization of 4(1H)-Quinolinethione
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to offer a foundational understanding of the causality behind analytical choices. We will explore the structural elucidation of this molecule through two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the theoretical underpinnings and data interpretation strategies essential for robust scientific inquiry. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction: The Structural Dichotomy of this compound
This compound (C₉H₇NS) is a quinoline derivative with a molecular weight of approximately 161.23 g/mol .[1] Its structural framework is analogous to 4-quinolone, a core motif in many antibacterial agents.[2][3] The introduction of a sulfur atom imparts unique chemical properties and potential biological activities, making it a valuable scaffold in drug discovery.
A critical feature of this molecule is its existence in a tautomeric equilibrium between the thione form (this compound) and the thiol form (quinoline-4-thiol).[4][5] The predominant form under a given set of conditions (solid-state, solution, gas-phase) dictates its chemical reactivity and, crucially, its spectroscopic signature. Spectroscopic analysis is therefore not merely about identification but about discerning the dominant tautomeric state. This guide will demonstrate how IR and MS serve as complementary tools to build a complete and validated structural picture.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[6] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's natural vibrational frequency is absorbed, it provides a distinct signal, or "band," in the IR spectrum. This allows us to map the molecule's functional group landscape.
Expertise in Action: The "Why" of the Experimental Protocol
We recommend Attenuated Total Reflectance (ATR) FT-IR for solid-state analysis. This choice is deliberate; ATR requires minimal sample preparation, avoids complications from solvent peaks, and provides high-quality data from a small amount of material, making it an efficient and reliable method in a research or quality control setting.
Experimental Protocol: ATR FT-IR Analysis
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.
-
Crystal Cleaning: Clean the ATR diamond crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step, as this background will be subtracted from the sample spectrum to ensure that only the sample's absorbance is measured.
-
Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal. This is vital for obtaining a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform background subtraction and format the data as absorbance or transmittance versus wavenumber (cm⁻¹).
Visualization: FT-IR Experimental Workflow
Caption: A streamlined workflow for ATR FT-IR analysis.
Authoritative Grounding: Interpreting the IR Spectrum
The IR spectrum of this compound is best interpreted by considering the potential contributions from both tautomers. However, in the solid state, the thione form is generally favored.[7] The following table outlines the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Interpretation |
| 3100 - 2900 | N-H Stretch | A broad band in this region is a strong indicator of the N-H bond in the thione tautomer. Its presence argues against the thiol form. |
| > 3000 | Aromatic C-H Stretch | Sharp, medium-intensity bands characteristic of the C-H bonds on the quinoline ring system.[8] |
| ~ 2550 | S-H Stretch | Expected for thiol tautomer only. The absence of this typically weak band provides strong evidence for the predominance of the thione form. |
| 1620 - 1570 | C=C Ring Stretch | Strong bands associated with the stretching vibrations of the aromatic quinoline backbone.[9] |
| 1550 - 1480 | Thioamide I Band | This is a mixed vibration with significant contributions from C-N stretching and N-H bending. It is a highly characteristic band for the thioamide group present in the thione form.[10] |
| 1400 - 1200 | Thioamide II Band | Another characteristic mixed vibration of the thioamide group, primarily composed of N-H bending and C-N stretching.[10] |
| < 850 | Thioamide III Band / C=S Stretch | This band has a significant C=S stretching character. It is typically found in the 850-600 cm⁻¹ region and is a key diagnostic peak for the thione functional group.[10] |
| 850 - 740 | Aromatic C-H Out-of-Plane Bend | The pattern of bands in this region can help confirm the substitution pattern of the benzene portion of the quinoline ring.[8] |
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two primary pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, a "fingerprint" of its structural components.
Expertise in Action: Choosing the Right Ionization Method
For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable. EI is a "hard" technique that provides extensive, reproducible fragmentation useful for library matching. ESI is a "soft" technique that typically yields a strong protonated molecular ion ([M+H]⁺), which is ideal for confirming molecular weight and for subsequent tandem MS (MS/MS) experiments.[11] We will describe a general protocol applicable to ESI, as it is highly common in modern drug discovery labs.
Experimental Protocol: Direct Infusion ESI-MS Analysis
-
Sample Preparation: Dissolve a sub-milligram quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. This is a core tenet of a self-validating system.
-
Method Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and mass analyzer settings (e.g., positive ion mode, scan range from m/z 50 to 500).
-
Direct Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan MS (MS1): Acquire the full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. For C₉H₇NS, the expected monoisotopic mass is 161.03 Da.[1] The [M+H]⁺ ion should appear at m/z 162.037.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 162) for collision-induced dissociation (CID). Apply collision energy to induce fragmentation and acquire the resulting product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information.
Visualization: ESI-MS Experimental Workflow
Caption: Workflow for structural analysis using ESI-MS/MS.
Authoritative Grounding: Predicting the Fragmentation Pattern
The fragmentation of the quinoline core is well-documented.[12][13] The most common pathway involves the loss of hydrogen cyanide (HCN).[12] The presence of the thioamide group introduces additional fragmentation routes.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure & Rationale |
| 162 | HCN (27 Da) | 135 | Loss of hydrogen cyanide from the pyridine ring is a classic fragmentation pathway for quinolines, resulting in a stable benzofuran-like cation.[12] |
| 162 | H₂S (34 Da) | 128 | Elimination of hydrogen sulfide from the protonated thione group, leading to the quinoline cation. |
| 162 | CS (44 Da) | 118 | Loss of carbon monosulfide, resulting in an aminophenyl cation radical. |
| 135 | C₂H₂ (26 Da) | 109 | Subsequent fragmentation of the m/z 135 ion via loss of acetylene, a common pathway for bicyclic aromatic systems. |
Conclusion: A Synergistic Approach to Structural Validation
Neither IR spectroscopy nor mass spectrometry alone tells the whole story. Their power lies in their synergy.
-
IR spectroscopy provides definitive evidence of the functional groups present. For this compound, the presence of N-H and characteristic thioamide bands, coupled with the absence of an S-H band, strongly validates the predominance of the thione tautomer in the solid state.
-
Mass spectrometry provides an unambiguous confirmation of the molecular formula via an accurate mass measurement of the molecular ion. Furthermore, the fragmentation pattern acts as a structural fingerprint, confirming the integrity of the quinoline core and the connectivity of the sulfur atom.
For professionals in drug development, this dual-pronged analytical approach is not merely academic; it is a cornerstone of quality assurance and regulatory compliance. It provides a robust, self-validating system to confirm the identity, structure, and purity of active pharmaceutical ingredients and their intermediates, ensuring the integrity of the research and development pipeline.
References
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- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
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- 10. scispace.com [scispace.com]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
Unlocking the Therapeutic Potential of Quinoline-Based Thiones: A Guide to Biological Activities and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The fusion of the quinoline scaffold, a privileged structure in medicinal chemistry, with a reactive thione group has given rise to a class of compounds with a remarkable spectrum of biological activities.[1][2][3] Quinoline-based thiones are emerging as potent agents in oncology, infectious disease, and enzyme inhibition.[4][5][6] Their therapeutic potential stems from diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for pathogen and cancer cell survival.[7] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into quinoline-based thiones, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.
The Quinoline-Thione Scaffold: A Strategic Fusion
The Quinoline Nucleus: A Foundation of Pharmacological Success
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2][7] This scaffold is present in numerous natural alkaloids, most famously the antimalarial drug quinine, and has been integral to the development of a wide array of synthetic drugs.[8][9] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to specific biological targets.[10][11] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of its derivatives.[1][2]
The Thione Group: A Center of Reactivity and Coordination
The replacement of a carbonyl oxygen with a sulfur atom to form a thione (C=S) group introduces unique chemical properties. The thione moiety is a potent hydrogen bond acceptor and a strong metal chelator. This ability to coordinate with metal ions is crucial for the inhibition of metalloenzymes, a key mechanism in the activity of many antimicrobial and anticancer agents.[12] Thiosemicarbazones, a related class of thione-containing compounds, have entered clinical trials as anticancer agents, underscoring the therapeutic relevance of the thione pharmacophore.[12]
Synthetic Strategies for Quinoline-Based Thiones
The synthesis of quinoline-2-thiones is often achieved through the functionalization of readily available quinoline precursors. A modern and efficient method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides.[13][14] This approach offers high regioselectivity and is tolerant of various functional groups, making it a valuable tool for building libraries of diverse quinoline-thione derivatives.[13]
General Synthetic Protocol: Deoxygenative Thionation
A prevalent method involves activating a quinoline N-oxide with an agent like triflic anhydride, followed by reaction with a sulfur source such as thiourea.[13][14] This metal-free approach proceeds under mild conditions and provides good to high yields.[13]
Experimental Protocol: Synthesis of Quinoline-2-thione from Quinoline N-oxide
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting quinoline N-oxide in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Activation: Cool the solution in an ice bath (0 °C). Add triflic anhydride (typically 1.5-2.0 equivalents) dropwise while stirring. Causality: Triflic anhydride activates the N-oxide, making the C2 position of the quinoline ring highly electrophilic and susceptible to nucleophilic attack.
-
Thionation: To the activated mixture, add thiourea (typically 1.5-2.0 equivalents) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the prescribed time (e.g., 2-12 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure quinoline-2-thione.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
Caption: General workflow for the synthesis of quinoline-2-thiones.
Broad-Spectrum Biological Activities
Quinoline-based thiones exhibit a wide range of pharmacological effects, with significant potential in anticancer, antimicrobial, and antiviral applications.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of quinoline-thione derivatives against a variety of human cancer cell lines.[4][7][16] One such derivative, KA3D, demonstrated remarkable efficacy against ovarian cancer cells both in vitro and in vivo, inducing apoptosis and cell cycle arrest with low toxicity in animal models.[5] The mechanisms are often multifactorial, involving the inhibition of crucial cellular processes that drive tumor growth and progression.[7][17]
Table 1: In Vitro Anticancer Activity of Representative Quinoline-Based Compounds
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Quinolinylhydrazones | NCI-60 Panel | GI₅₀: 0.33 to 4.87 µM | [16] |
| Quinoline-2-thione (KA3D) | Ovarian (SKOV3) | IC₅₀: Not specified, but potent | [5] |
| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | IC₅₀: 0.314 to 4.65 µg/cm³ | [7] |
| Substituted Quinolines | A549, HeLa, HT29 | IC₅₀: 2–50 µg/ml |[18] |
Antimicrobial and Antifungal Activity
The quinoline core is central to many antibacterial and antifungal agents.[19][20] The addition of a thione or related sulfur-containing moiety, such as in thiosemicarbazides, can enhance this activity.[15] Novel quinoline-based thiosemicarbazide derivatives have shown potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains, with MIC values as low as 6.25 µM.[15] Similarly, quinoline-based hydroxyimidazolium hybrids have demonstrated strong activity against Staphylococcus aureus and Cryptococcus neoformans.[8]
Table 2: Antimicrobial Activity of Representative Quinoline-Based Thiones/Hybrids
| Compound Class | Pathogen | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Quinoline-thiosemicarbazides | M. tuberculosis H37Rv | 6.25 µM | [15] |
| Quinolyl Hydrazones | Various pathogenic strains | 6.25 to 100 µg/mL | [16] |
| Quinoline-hydroxyimidazolium | S. aureus | 2 µg/mL (5 µM) | [8] |
| Quinoline-hydroxyimidazolium | C. neoformans | 15.6 µg/mL | [8] |
| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL |[19] |
Antiviral Activity
The quinoline scaffold has been a source of potent antiviral agents, with derivatives showing activity against a range of viruses including Dengue virus, Hepatitis C, and coronaviruses.[21][22] Recently, quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed.[23] One lead compound, Jun13296, demonstrated potent antiviral and anti-inflammatory effects in animal models, reducing viral load and preventing lung damage, highlighting its potential as an oral antiviral for COVID-19.[23]
Unraveling the Mechanisms of Action
The therapeutic effects of quinoline-based thiones are underpinned by their ability to interact with multiple biological targets and pathways.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[4][12] Quinoline-2-thione derivative KA3D was shown to significantly increase the proportion of apoptotic cells and cause cell cycle arrest in the G2/M phase in ovarian cancer cells.[5] This is often accompanied by the modulation of key regulatory proteins such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases.
Caption: Simplified pathway of apoptosis induction by quinoline-thiones.
Enzyme Inhibition
Quinoline derivatives are known to inhibit a wide array of enzymes crucial for cell survival and replication.[18][24]
-
Topoisomerases: These enzymes manage DNA topology and are validated targets for cancer therapy.[4] Quinoline-based compounds can act as topoisomerase inhibitors, preventing the DNA relaxation required for replication and transcription.[25]
-
Kinases: As critical regulators of cell signaling, kinases are major targets in oncology.[26] Quinoline derivatives have been successfully developed as kinase inhibitors, disrupting signaling pathways that drive tumor growth.[26]
-
DNA Methyltransferases (DNMTs): Some quinoline-based analogs can inhibit DNMTs by intercalating into DNA, leading to a DNA damage response via p53 activation.[24]
-
Mycobacterial Enzymes: In the context of tuberculosis, quinoline-thiosemicarbazides are thought to inhibit the InhA enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[15]
Core Experimental Methodologies
Validating the biological activity of novel quinoline-based thiones requires robust and standardized experimental protocols.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-thione test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline-thione compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Result Interpretation: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
Future Perspectives and Challenges
While quinoline-based thiones hold immense promise, several challenges must be addressed to translate them from the laboratory to the clinic.[4] Key areas for future research include:
-
Optimizing Pharmacokinetics: Improving properties such as solubility, bioavailability, and metabolic stability is crucial for in vivo efficacy.[4]
-
Selectivity and Off-Target Effects: Enhancing selectivity for cancer cells or microbial targets over host cells is essential to minimize toxicity.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of drug resistance will be critical for long-term therapeutic success.[4]
-
Combination Therapies: Exploring the synergistic effects of quinoline-based thiones with existing drugs could lead to more effective treatment regimens.[26]
Conclusion
Quinoline-based thiones represent a versatile and potent class of biologically active molecules. Their straightforward synthesis, coupled with a broad spectrum of anticancer, antimicrobial, and antiviral activities, makes them highly attractive scaffolds for modern drug discovery. A deep understanding of their mechanisms of action, centered on the induction of apoptosis and the inhibition of critical enzymes, provides a rational basis for the design of next-generation therapeutic agents. Continued investigation and optimization of this chemical class are poised to deliver novel and effective treatments for some of the world's most pressing diseases.
References
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
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- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 14. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4(1H)-Quinolinethione
An In-Depth Technical Guide to the Physical and Chemical Properties of 4(1H)-Quinolinethione
Foreword: A Molecule of Duality and Potential
In the landscape of heterocyclic chemistry, molecules that exhibit significant tautomerism offer a rich field of study, presenting unique challenges and opportunities in synthesis, characterization, and application. This compound, also known by its tautomeric name quinoline-4-thiol, stands as a prime example of such a system. As the sulfur analog of the well-studied 4(1H)-quinolinone, it shares a foundational bicyclic scaffold critical to numerous pharmacologically active compounds.[1][2] However, the replacement of oxygen with sulfur introduces distinct electronic and steric properties, profoundly influencing its physical characteristics, chemical reactivity, and potential as a building block in drug discovery and materials science.
This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of data. It is structured to deliver not just the "what," but the "why"—explaining the causal relationships behind its properties and the logic underpinning the experimental protocols used for its study. We will delve into its crucial thione-thiol tautomerism, detail its synthesis and characterization, and explore its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Core Properties
This compound is a heterocyclic aromatic compound built upon a quinoline framework. Its defining feature is the thione group at the C4 position, which engages in a dynamic equilibrium with its thiol tautomer, 4-mercaptoquinoline.[3] This duality is central to understanding its chemical behavior.
Physical Properties
The physical state and properties of the compound are a direct reflection of its molecular structure and the predominant tautomeric form in the solid state.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₇NS | [3] |
| Molecular Weight | 161.23 g/mol | [3] |
| Appearance | Typically a yellow or brownish solid. | Inferred from related compounds. |
| Melting Point | Not consistently reported for the unsubstituted compound. Derivatives show a wide range. | |
| Boiling Point | 263.3°C at 760 mmHg | [2] |
| Solubility | Generally soluble in organic solvents like ethanol, ether, and acetone.[4] Limited solubility in cold water is expected, with increased solubility in hot water.[5] | |
| pKa | Not experimentally determined in available literature. The acidity of the N-H (thione) or S-H (thiol) proton is a key parameter for its reactivity in basic media. The parent quinoline has a pKa of 4.90 for the ring nitrogen.[6] |
Expert Insight: The lack of a consistently reported melting point for the parent compound in readily available literature suggests that it may be reactive or hygroscopic, complicating its characterization. Researchers should prioritize rigorous purification and handle the compound under an inert atmosphere for the most reliable measurements.
The Thione-Thiol Tautomerism
The most critical chemical feature of this compound is its prototropic tautomerism, an equilibrium between the thione and thiol forms. The position of this equilibrium is dictated by factors such as physical state (solid vs. solution), solvent polarity, temperature, and pH.
Caption: Thione-thiol tautomeric equilibrium of this compound.
By analogy with related heterocyclic thiones and its oxygen counterpart, 4(1H)-quinolinone, the thione form is generally the more stable and predominant tautomer , particularly in the solid state and in most common solvents.[7] This stability is attributed to the greater strength of the C=O double bond and the amide-like resonance in the oxygen analog, a principle that extends to the thione.
Synthesis of this compound
The synthesis of this scaffold is crucial for any further investigation. A reliable and common approach is the nucleophilic aromatic substitution of 4-chloroquinoline with a sulfur-containing nucleophile. This method is effective because the chlorine atom at the C4 position is activated towards substitution by the ring nitrogen.
General Synthesis Workflow
The conversion of 4-chloroquinoline to the target thione is a foundational procedure in quinoline chemistry.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis from 4-chloroquinoline using thiourea, followed by hydrolysis. This two-step, one-pot procedure is often preferred for its use of a more stable and less odorous sulfur source than sodium hydrosulfide.
Objective: To synthesize this compound from 4-chloroquinoline.
Materials:
-
4-Chloroquinoline
-
Thiourea
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
Step 1: Formation of the Isothiouronium Salt.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroquinoline (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the isothiouronium salt) may be observed.
-
-
Step 2: Hydrolysis to the Thione.
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Reheat the mixture to reflux and maintain for an additional 2-3 hours to ensure complete hydrolysis of the intermediate salt.
-
-
Step 3: Isolation and Purification.
-
Cool the basic solution in an ice bath.
-
Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (pH ~5-6). This protonates the thiolate, causing the product to precipitate.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic analysis (NMR, IR) and melting point determination, comparing the results with expected values.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation and is essential for distinguishing between the thione and thiol tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Rationale & Key Features |
| ¹H NMR | 7.0 - 8.5 ppm | The aromatic protons on the quinoline ring will appear in this region as complex multiplets or doublets, characteristic of substituted quinolines.[8] The N-H proton of the thione form is expected to be a broad singlet, potentially downfield (>10 ppm), and its presence is a key indicator of the dominant tautomer. |
| ¹³C NMR | 115 - 150 ppm | Aromatic carbons will resonate in this typical range.[9][10] |
| >175 ppm | The C4 carbon in the thione form (a thiocarbonyl, C=S) is expected to be significantly downfield, often appearing above 175 ppm. This signal is a definitive marker for the thione tautomer.[10] By contrast, the C4 carbon in the thiol tautomer would be in the aromatic region, bonded to sulfur. |
Expert Insight: When acquiring ¹H NMR spectra, the N-H proton may exchange with trace amounts of D₂O in the NMR solvent, leading to signal broadening or disappearance. Running the experiment in a rigorously dry solvent like DMSO-d₆ can help in observing this proton more clearly.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups that differ between the two tautomers.
| Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thione | N-H stretch | 3100 - 3300 (broad) |
| C=S (thione) stretch | 1100 - 1250 | |
| Thiol | S-H stretch | 2550 - 2600 (weak) |
| C=N stretch | 1600 - 1650 |
Causality: The presence of a broad absorption in the N-H stretching region and a strong band in the C=S region, coupled with the absence of a weak S-H stretch, provides compelling evidence that the thione form predominates in the solid state (when using a KBr pellet or ATR).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly powerful for studying the thione-thiol equilibrium in solution, as the electronic transitions for each tautomer occur at different wavelengths.
-
Thiol Tautomer (Quinoline-4-thiol): Exhibits π → π* transitions, typically appearing at shorter wavelengths (< 350 nm).
-
Thione Tautomer (this compound): In addition to π → π* transitions, it possesses a characteristic n → π* transition associated with the C=S chromophore. This transition is lower in energy and thus appears at a longer wavelength (> 350 nm), often extending into the visible region.
Experimental Logic: By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima. A prominent peak at longer wavelengths is a strong indicator of the thione form's presence. Solvatochromic studies can provide insight into the equilibrium's sensitivity to solvent polarity.
Chemical Reactivity
The dual tautomeric nature of this compound gives rise to a rich and versatile reactivity profile, allowing it to act as a nucleophile at multiple sites.
Alkylation Reactions
Alkylation is a fundamental transformation for this scaffold. The reaction with an electrophile (e.g., an alkyl halide) can proceed via two main pathways, depending on which tautomer reacts and which atom acts as the nucleophile.
Caption: Competing N- and S-alkylation pathways for this compound.
Mechanistic Rationale: While both nitrogen and sulfur can act as nucleophiles, sulfur is a softer nucleophile than nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles like alkyl halides. Therefore, S-alkylation is typically the major pathway , leading to the formation of 4-(alkylthio)quinoline derivatives.
Representative Protocol for S-Alkylation
Objective: To synthesize 4-(methylthio)quinoline via S-alkylation of this compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in dry DMF.
-
Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the suspension. If using a stronger base like NaH, add it portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature to form the thiolate anion.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(methylthio)quinoline.
Other Reactions
-
Oxidation: The thiol tautomer is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, bis(quinolin-4-yl)disulfide. Stronger oxidation can lead to sulfonic acids.
-
Metal Complexation: As a soft ligand, the thiol form is an excellent chelating agent for various soft and borderline metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Pd²⁺). The resulting metal complexes have potential applications in catalysis and materials science.
Conclusion and Future Outlook
This compound is more than just a sulfur analog; it is a molecule defined by a delicate tautomeric balance that dictates its physical properties and chemical reactivity. Its synthesis from readily available 4-chloroquinoline provides a gateway to a diverse range of derivatives through reactions like S-alkylation. The predominance of the thione form in most conditions is a key principle that must be appreciated during its characterization by NMR, IR, and UV-Vis spectroscopy. For professionals in drug development, the ability to selectively functionalize the sulfur atom offers a strategic handle for modulating properties like lipophilicity, metabolic stability, and target engagement. As research continues to uncover the vast potential of sulfur-containing heterocycles, a thorough understanding of foundational molecules like this compound will remain indispensable.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]
- 3. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Quinolinol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Discovery and history of quinolinethione compounds
An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Quinolinethione Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a foundational heterocyclic system in medicinal chemistry, has been the subject of intensive investigation since its initial isolation in the 19th century. While much has been written about quinoline and its oxygenated counterpart, the quinolinone, the sulfur analogs—quinolinethiones—represent a class of compounds with unique chemical properties and burgeoning therapeutic potential. This technical guide provides a comprehensive overview of the history, fundamental chemistry, synthetic evolution, and modern applications of quinolinethione compounds. It is designed to serve as a vital resource for professionals in drug discovery and development, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices.
Introduction: The Emergence of a Privileged Sulfur Scaffold
The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1][2] This discovery unlocked a new chapter in heterocyclic chemistry, leading to the development of numerous synthetic methodologies by pioneers like Skraup, Doebner-von Miller, and Friedländer, which are still in use today.[1][2] These methods paved the way for the creation of a vast library of quinoline derivatives, which have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4]
While the oxygenated quinolin-2-ones and quinolin-4-ones have a long and storied history in drug development, their thio-analogs, the quinolinethiones, emerged later as synthetic capabilities advanced. These compounds, characterized by the replacement of a carbonyl oxygen with a sulfur atom, are not mere analogs; they possess distinct electronic properties and biological activities that have established them as a privileged scaffold in their own right. Notably, recent research has highlighted their significant potential as potent anticancer agents, breathing new life into this venerable heterocyclic family.[5][6]
Fundamental Chemistry: Nomenclature and the Thiol-Thione Tautomerism
A critical aspect of quinolinethione chemistry is the prototropic tautomerism that exists between the thione and thiol forms. For example, quinoline-2-thione is in equilibrium with its tautomer, quinoline-2-thiol. This is analogous to the well-known keto-enol tautomerism seen in quinolinones.
The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many instances, the thione form is predominant, particularly in polar solvents.[7] Spectroscopic methods, such as ¹H-NMR, are essential for characterizing this equilibrium, as the chemical shifts of the protons, especially the N-H proton in the thione form, are indicative of the dominant tautomer. Throughout this guide, the term "quinolinethione" will be used to refer to this tautomeric mixture, with the understanding that the thione form is often the major contributor.
The Evolution of Synthetic Methodologies
While a singular, dated discovery of the first quinolinethione is not clearly documented in seminal literature, their synthesis evolved from established quinoline chemistry. The primary routes developed over time can be categorized into two main strategies: the direct thionation of pre-existing quinolinone scaffolds and the construction of the thione-containing ring from acyclic precursors or other quinoline derivatives.
Thionation of Quinolinones: A Cornerstone Strategy
The most direct and widely practiced method for synthesizing quinolinethiones is the conversion of their corresponding oxygen analogs, quinolinones. This approach is favored for its reliability and the commercial availability of a wide range of quinolinone precursors.
Causality Behind Experimental Choice: The C=O bond in a quinolinone is strong and stable. To replace the oxygen with sulfur, a potent thionating agent is required. The choice of agent often depends on the substrate's sensitivity and the desired reaction conditions.
-
Lawesson's Reagent: (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has become the reagent of choice for many chemists. It is generally more soluble in organic solvents and often reacts under milder conditions with higher yields compared to older reagents.
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical, highly effective, but often more aggressive thionating agent. Reactions with P₄S₁₀ may require higher temperatures (e.g., refluxing in high-boiling solvents like xylene or pyridine) and can sometimes lead to lower yields or side products, especially with sensitive functional groups.
Experimental Protocol: Synthesis of a Quinoline-2-thione using Lawesson's Reagent
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting quinolin-2-one (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran (THF)).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Reagent Addition: Add Lawesson's Reagent (0.5 to 1.0 equivalents) to the solution. Note: The stoichiometry may need to be optimized for different substrates.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified directly or after an aqueous workup to remove phosphorus byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinolinethione.
Synthesis from Haloquinolines
An alternative classical approach involves the nucleophilic substitution of a halogen, typically chlorine, at the 2- or 4-position of the quinoline ring.
Causality Behind Experimental Choice: The C2 and C4 positions of the quinoline ring are electron-deficient and thus activated for nucleophilic aromatic substitution. A 2- or 4-chloroquinoline is an excellent electrophile for reaction with a sulfur nucleophile.
-
Thiourea: Reacting a 2-chloroquinoline with thiourea is a common method. This proceeds via an isothiouronium salt intermediate, which is then hydrolyzed (often in situ) to yield the quinolinethione.
-
Sodium Hydrosulfide (NaSH): This provides a direct source of the SH⁻ nucleophile for displacing the halide.
Modern Synthetic Approaches
Recent innovations have provided new, efficient, and often milder routes to quinolinethiones.
-
Deoxygenative C-H/C-S Functionalization: A novel method involves the reaction of readily available quinoline N-oxides with thiourea, activated by an agent like triflic anhydride. This metal-free approach offers high regioselectivity for the C2 position and proceeds under mild conditions with excellent functional group tolerance. This strategy avoids the need to pre-install a leaving group on the quinoline ring.
Table 1: Comparison of Synthetic Methodologies for Quinolinethiones
| Method | Starting Material | Key Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Thionation | Quinolinone | Lawesson's Reagent | Toluene or THF, reflux | High yield, good functional group tolerance, reliable | Reagent can be expensive; phosphorus byproducts |
| Thionation | Quinolinone | Phosphorus Pentasulfide (P₄S₁₀) | High-boiling solvent (e.g., xylene), reflux | Potent, inexpensive reagent | Harsh conditions, potential for side reactions |
| Nucleophilic Substitution | 2-Chloroquinoline | Thiourea | Ethanol, reflux | Readily available starting materials | Two-step process (hydrolysis of intermediate) |
| Deoxygenative C-H Func. | Quinoline N-oxide | Thiourea, Triflic Anhydride | MeCN, mild temp. | High regioselectivity, metal-free, mild conditions | Requires preparation of N-oxide precursor |
Applications in Drug Discovery and Development
The quinolinethione scaffold is a "privileged structure" that has garnered significant interest from medicinal chemists, primarily for its potent anticancer activity.[5] The presence of the sulfur atom alters the molecule's electronics, lipophilicity, and hydrogen bonding capabilities compared to its oxygen analog, often leading to unique biological profiles.
Anticancer Activity: A Promising Frontier
Numerous studies have demonstrated the antiproliferative effects of quinolinethione derivatives across various cancer cell lines.[5][6] A standout example is the investigation of a novel derivative, referred to as KA3D , for the treatment of ovarian cancer.
In a recent study, KA3D was shown to have potent antitumor effects both in vitro and in vivo, with efficacy comparable to the first-line chemotherapeutic drug oxaliplatin.[5] The compound was particularly effective against cisplatin-resistant ovarian cancer cells, highlighting its potential to overcome common drug resistance mechanisms.[5]
Mechanism of Action: The primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis (programmed cell death).[5]
-
Modulation of Apoptotic Proteins: Treatment with KA3D was found to upregulate the expression of pro-apoptotic proteins like BAX and Caspase-3, while simultaneously downregulating the anti-apoptotic protein BCL2.[5] This shifts the cellular balance towards cell death.
-
Cell Cycle Arrest: The compound also induced cell cycle arrest in the G2 phase, preventing cancer cells from progressing through mitosis and proliferating.[5]
Conclusion and Future Outlook
From their origins rooted in classical quinoline chemistry to their current position as promising therapeutic agents, quinolinethione compounds have undergone a significant evolution. The development of robust synthetic methods, particularly the efficient thionation of quinolinones, has made this scaffold readily accessible for extensive investigation. The compelling preclinical data on their anticancer activity, driven by mechanisms like apoptosis induction and cell cycle arrest, validates the quinolinethione core as a privileged structure for modern drug discovery. For researchers and drug development professionals, this class of compounds offers fertile ground for the design of next-generation targeted therapies, particularly in oncology. Future work will undoubtedly focus on elucidating structure-activity relationships, optimizing pharmacokinetic properties, and exploring the full therapeutic potential of this versatile sulfur-containing heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. rsc.org [rsc.org]
- 4. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 5. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Guide to the Thionation of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sulfur in Quinoline Scaffolds
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a sulfur atom, particularly at the C4-position to create a 4-thioquinoline, can dramatically alter the parent molecule's physicochemical properties and biological activity. This modification can enhance membrane permeability, modulate receptor binding affinity, and introduce novel metabolic pathways. 4-Thioquinoline derivatives have shown promise as potent antioxidants and cytoprotective agents, making their synthesis a topic of significant interest in drug discovery and development.
This guide provides a comprehensive protocol for the thionation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more reactive 4-quinolone form. We will focus on the use of Lawesson's reagent, a mild and efficient thionating agent, and delve into the mechanistic underpinnings of the reaction, practical experimental procedures, and methods for purification and characterization of the final product.
The Thionating Agent: Why Lawesson's Reagent?
While several reagents can achieve the conversion of a carbonyl to a thiocarbonyl, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is often the preferred choice for substrates like 4-quinolones.[1] Compared to harsher alternatives like phosphorus pentasulfide (P4S10), Lawesson's reagent typically requires milder reaction conditions, proceeds with higher yields, and demonstrates greater functional group tolerance.[1] Reactions with P4S10 often necessitate higher temperatures and can lead to the formation of undesired byproducts.[2]
The Reaction Mechanism: A Stepwise Look at Thionation
The thionation of a 4-quinolone with Lawesson's reagent is believed to proceed through a [2+2] cycloaddition mechanism. The following diagram illustrates the key steps:
Caption: Mechanism of 4-quinolone thionation with Lawesson's reagent.
In solution, Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[2] This ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the 4-quinolone to form a transient four-membered thiaoxaphosphetane intermediate.[2] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired 4-thioquinoline and a stable phosphorus-oxygen double bond-containing byproduct.[2]
Experimental Protocol: Synthesis of a Model 4-Thioquinoline
This protocol details the thionation of a generic 4-hydroxyquinoline. Researchers should adapt molar equivalents based on the specific molecular weight of their starting material.
Safety First: Lawesson's reagent is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also moisture-sensitive and can release flammable and toxic gases upon contact with water.[3] Always handle Lawesson's reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials and Reagents
| Reagent/Material | Purpose |
| 4-Hydroxyquinoline | Starting Material |
| Lawesson's Reagent | Thionating Agent |
| Anhydrous Toluene | Reaction Solvent |
| Sodium Bicarbonate (sat. aq.) | Quenching/Workup |
| Brine (sat. aq. NaCl) | Workup |
| Anhydrous Sodium Sulfate | Drying Agent |
| Silica Gel | Column Chromatography |
| Hexanes/Ethyl Acetate | TLC and Column Eluent |
Step-by-Step Procedure
Caption: Experimental workflow for the thionation of 4-hydroxyquinolines.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (e.g., nitrogen or argon), add the 4-hydroxyquinoline (1.0 eq.). Add anhydrous toluene (sufficient to make a ~0.2 M solution). Stir the mixture to ensure the starting material is well-suspended.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 eq.) to the flask in one portion. Note: While a 0.5 equivalent is stoichiometrically required, a slight excess can help drive the reaction to completion.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) using an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
TLC Monitoring: Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). On a silica gel plate, spot the starting material, the reaction mixture, and a co-spot. The product, being more nonpolar due to the replacement of the oxygen with sulfur, should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This may cause some gas evolution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene). Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The primary byproducts from Lawesson's reagent can often be removed by flash column chromatography on silica gel.[4] A gradient elution system, starting with a nonpolar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is typically effective. The fractions containing the desired product (identified by TLC) are then combined and concentrated. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[5]
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Stoichiometry | 0.5 - 0.6 eq. of Lawesson's Reagent | Using less than 0.5 eq. will result in incomplete conversion. A large excess can complicate purification. If the reaction stalls, a small additional portion (0.1 eq.) of Lawesson's reagent can be added. |
| Solvent | Anhydrous Toluene or Dioxane | These high-boiling, non-polar aprotic solvents are ideal for this reaction. The use of protic or wet solvents will decompose the Lawesson's reagent. |
| Temperature | Reflux (~110 °C for Toluene) | Sufficient thermal energy is required to drive the reaction. If no reaction is observed at lower temperatures, ensure the mixture is at a vigorous reflux. |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Reaction times can vary depending on the specific substrate. Prolonged heating after completion can lead to degradation of the product. |
| Purification | Column Chromatography followed by Recrystallization | The phosphorus-containing byproducts can be polar and may streak on TLC. A thorough chromatographic separation is often necessary.[4] Recrystallization is an excellent final step to obtain a highly pure product.[5] |
Characterization of the 4-Thioquinoline Product
The successful synthesis of the 4-thioquinoline can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a downfield shift of the protons adjacent to the thiocarbonyl group compared to the starting 4-quinolone.
-
¹³C NMR: The most significant change will be the appearance of the thiocarbonyl carbon signal at a significantly downfield chemical shift (typically >180 ppm), and the disappearance of the carbonyl carbon signal.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the 4-thioquinoline. The isotopic pattern of sulfur (a prominent M+2 peak at approximately 4.4% the abundance of the molecular ion) will be a key indicator of successful thionation.[6]
Conclusion
The thionation of 4-hydroxyquinolines using Lawesson's reagent is a reliable and efficient method for accessing the corresponding 4-thioquinolines. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize these valuable compounds for further investigation in medicinal chemistry and drug development programs. Careful monitoring of the reaction progress and a well-planned purification strategy are key to obtaining the desired product in high yield and purity.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4(1H)-Quinolinethione in Medicinal Chemistry
A Foreword for the Researcher: The 4(1H)-quinolinethione scaffold represents an intriguing, albeit nascent, frontier in medicinal chemistry. It is the direct structural bioisostere of the extensively studied and clinically significant 4(1H)-quinolinone (or quinolone) nucleus. While the literature is rich with data on quinolones, which form the backbone of numerous antibacterial, anticancer, and antiviral drugs, specific data on their thione analogues are sparse[1]. This guide is therefore structured not as a retrospective summary of a well-established field, but as a forward-looking manual for researchers, scientists, and drug development professionals aiming to explore this promising chemical space. We will ground our discussion in the established principles of quinolone chemistry and the strategic application of sulfur-for-oxygen bioisosteric replacement to design and evaluate novel therapeutic agents.
The Principle of Bioisosteric Replacement: From Quinolone to Quinolinethione
In drug design, the substitution of one atom or group for another with similar size, shape, and electronic configuration is a powerful strategy known as bioisosterism. The replacement of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) is a classic non-classical bioisosteric switch.
Causality Behind the C=O to C=S Switch:
-
Modified Lipophilicity: Sulfur is larger and less electronegative than oxygen, generally increasing the lipophilicity of the molecule. This can significantly alter membrane permeability, protein binding, and overall pharmacokinetics.
-
Altered Hydrogen Bonding: The C=S group is a weaker hydrogen bond acceptor compared to the C=O group. This modification can change the binding affinity and selectivity for a biological target.
-
Electronic and Steric Differences: The C=S bond is longer and the van der Waals radius of sulfur is larger. These steric and electronic perturbations can lead to novel interactions within a target's binding pocket that are inaccessible to the oxygen analogue.
-
Metabolic Profile: The thione moiety can influence metabolic pathways, potentially blocking sites of oxidative metabolism or creating new ones, thereby altering the drug's half-life and toxicity profile.
This strategic switch forms the central hypothesis for investigating 4(1H)-quinolinethiones: can we leverage these physicochemical differences to create derivatives with improved potency, novel mechanisms of action, or efficacy against drug-resistant targets?
Caption: Bioisosteric relationship between quinolinones and quinolinethiones.
Potential Therapeutic Applications & Targets
Based on the activities of the parent quinolone scaffold, 4(1H)-quinolinethiones are prime candidates for investigation in several key therapeutic areas.
Anticancer Activity
Quinolone derivatives are known to act on a variety of cancer-related targets, including tyrosine kinases, topoisomerases, and the PI3K/Akt signaling pathway.[2][3][4] The thione analogues could potentially modulate these same targets or exhibit novel mechanisms of action.
-
Potential Targets: DNA Topoisomerases, Tyrosine Kinases (e.g., EGFR), PI3K/Akt/mTOR pathway, Tubulin Polymerization.[2][3]
-
Rationale: The altered electronics of the thione may influence DNA intercalation or interaction with the ATP-binding pocket of kinases. For example, several quinolinone derivatives have been developed as covalent inhibitors of the KRASG12C mutant protein; the reactivity and geometry of a thione analogue could present new opportunities for such targeted covalent interactions.[5]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Antimicrobial Activity
The fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][6]
-
Potential Targets: Bacterial DNA Gyrase, Topoisomerase IV.
-
Rationale: The core quinolone structure is crucial for binding to the enzyme-DNA complex. A this compound derivative could interact differently with the active site residues or the magnesium ions required for catalysis, potentially leading to activity against resistant strains where target site mutations have compromised the efficacy of existing quinolones.
Synthesis and Evaluation Workflow
The development of novel this compound derivatives follows a standard medicinal chemistry workflow. The critical first step, which differentiates this scaffold, is the thionation of a readily available quinolinone precursor.
Caption: General workflow for the synthesis and evaluation of 4(1H)-quinolinethiones.
Experimental Protocols
The following protocols are foundational methods for synthesizing and evaluating the biological activity of novel this compound compounds.
Protocol 4.1: Synthesis of this compound via Thionation
This protocol describes a general method for converting a 4(1H)-quinolinone precursor to its corresponding thione using Lawesson's Reagent.
Principle: Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used thionating agent that efficiently converts carbonyls, including amides and ketones, into thiocarbonyls. The reaction is typically performed in an anhydrous, high-boiling-point solvent.
Materials:
-
4(1H)-quinolinone derivative (1.0 eq)
-
Lawesson's Reagent (0.6 - 1.0 eq)
-
Anhydrous Toluene or Xylene
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Assemble the reflux apparatus and flame-dry under vacuum or with a heat gun. Allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the round-bottom flask, add the 4(1H)-quinolinone starting material (1.0 eq) and Lawesson's Reagent (0.6 eq).
-
Scientist's Note: Using a slight excess of the quinolinone can sometimes help ensure the complete consumption of the more difficult-to-remove Lawesson's Reagent byproducts. Start with 0.6 eq of the reagent and increase if the reaction is sluggish.
-
-
Solvent Addition: Add anhydrous toluene (or xylene for higher temperatures) to the flask to create a solution or suspension with a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to reflux (Toluene: ~110°C, Xylene: ~140°C). Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling every 1-2 hours. The product spot should be more nonpolar (higher Rf) than the starting material.
-
Causality: The high temperature is necessary to overcome the activation energy for the thionation reaction. Anhydrous conditions are critical as Lawesson's Reagent can react with water.
-
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid or oil is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Self-Validation: The purified product should appear as a single spot on TLC. Characterization by 1H NMR, 13C NMR, and Mass Spectrometry is required to confirm the structure and purity. A key indicator in 13C NMR is the significant downfield shift of the C4 carbon from ~170-180 ppm (C=O) to ~200-210 ppm (C=S).
-
Protocol 4.2: Evaluation of Anticancer Activity (MTT Assay)
This protocol measures the cytotoxic effect of a compound on a cancer cell line by assessing metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound derivative) dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
96-well microplates
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Self-Validation: During this step, purple formazan crystals should become visible within viable cells under a microscope. No crystals will be present in dead cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Target Potency
When developing a new class of compounds, it is crucial to benchmark against established agents. The following table presents IC50 values for representative quinolone-based drugs and provides a conceptual framework for the target potency of a novel this compound derivative.
| Compound Class | Representative Agent | Therapeutic Area | Target/Cell Line | IC50 Value | Reference |
| 4(1H)-Quinolinone | Ciprofloxacin | Antibacterial | S. aureus DNA Gyrase | ~1 µg/mL (MIC) | [4] |
| 4(1H)-Quinolinone | Compound 20a | Anticancer | NCI-H358 (KRASG12C) | 0.5 µM | [5] |
| 4(1H)-Quinolinone | Elvitegravir | Antiviral | HIV Integrase | 7 nM | [4] |
| This compound | Hypothetical Lead | Anticancer | HCT116 (Colon Cancer) | < 10 µM | Target Value |
Conclusion and Future Directions
The this compound scaffold is a compelling yet underexplored area in medicinal chemistry. By applying the principles of bioisosteric replacement to the well-known quinolone template, researchers have the opportunity to develop novel therapeutic agents. The primary challenges and opportunities lie in establishing efficient synthetic routes, screening these compounds against a wide array of biological targets, and building a robust structure-activity relationship database. The protocols and conceptual frameworks provided in this guide offer a validated starting point for scientists and drug developers to begin unlocking the therapeutic potential of this promising heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and evaluation of 4(1H)-quinolinone and urea derivatives as KRASG12C inhibitors with potent antitumor activity against KRAS-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: 4(1H)-Quinolinethione Derivatives as a Promising Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1] This guide delves into the emerging class of 4(1H)-quinolinethione derivatives, exploring their potential as a novel scaffold for developing potent and selective kinase inhibitors. We provide a scientific rationale for their use, detailed protocols for their synthesis and screening, and a framework for data analysis and interpretation, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Targeting Kinases with Quinolinethiones
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. With over 500 kinases in the human kinome, they represent one of the most important classes of drug targets.[2][3] While the quinolin-4-one motif is prevalent in many inhibitors, its sulfur-containing bioisostere, the this compound, offers unique chemical properties that can be exploited for inhibitor design.
The replacement of the carbonyl oxygen with a sulfur atom alters the electronic distribution, size, and hydrogen-bonding capacity of the molecule. The thione group (C=S) is a weaker hydrogen bond acceptor than a ketone (C=O) but is more polarizable and lipophilic. These differences can lead to distinct interactions within the ATP-binding pocket of a target kinase, potentially affording novel potency and selectivity profiles compared to their oxygen-containing counterparts. This guide provides the foundational methods to explore this promising chemical space.
Core Structure and Potential for Diversification
The this compound scaffold provides multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: General structure of this compound and key diversification points.
Protocol: Synthesis of this compound Derivatives
A common and reliable method for synthesizing 4(1H)-quinolinethiones is through the thionation of the corresponding 4(1H)-quinolinone precursors. Lawesson's reagent is a widely used thionating agent for this transformation.
Principle of the Reaction
The reaction involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). Lawesson's reagent acts as a sulfur-transfer agent. The reaction is typically performed in an anhydrous, high-boiling point solvent like toluene or dioxane under reflux conditions. The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate.
Materials and Equipment
-
Substituted 4(1H)-quinolinone (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous Toluene or Dioxane
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Standard laboratory glassware and solvents for extraction and purification (e.g., ethyl acetate, hexanes, dichloromethane)
Step-by-Step Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting 4(1H)-quinolinone (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon. This is crucial as Lawesson's reagent can be sensitive to moisture.
-
Solvent and Reagent Addition: Add anhydrous toluene (or dioxane) to dissolve the starting material. Add Lawesson's reagent (0.6 eq) to the solution.
-
Causality Insight: Using an excess of Lawesson's reagent can lead to side products and complicates purification. Starting with a slight excess (0.6 eq) is often sufficient. Anhydrous solvent is critical to prevent decomposition of the reagent and ensure a clean reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the thionation reaction. Monitoring by TLC is essential to avoid degradation of the product upon prolonged heating.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration & Concentration: Filter the mixture through a pad of celite to remove any insoluble byproducts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation: The purified product should show a single spot on TLC. Its identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A successful synthesis will show the disappearance of the quinolinone starting material and the appearance of a new, less polar product spot on the TLC plate.
-
Protocol: In Vitro Kinase Inhibition Screening
To evaluate the inhibitory potential of the synthesized compounds, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle of the Assay
This is a luminescence-based assay. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity. An inhibitor will result in a lower light signal.
Caption: Workflow of the luminescence-based ADP-Glo™ kinase assay.
Materials and Equipment
-
Purified target kinase (e.g., JAK3, cRAF)[4]
-
Specific kinase substrate (peptide or protein)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized this compound derivatives dissolved in 100% DMSO
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Setup:
-
Test Wells: Add 1 µL of diluted compound solution.
-
Positive Control (No Inhibition): Add 1 µL of 100% DMSO.
-
Negative Control (Background): Add 1 µL of 100% DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in assay buffer. Add 10 µL to all wells except the negative control.
-
Prepare a 2X substrate-only mix (no kinase). Add 10 µL to the negative control wells.
-
Prepare a 2X ATP solution. To initiate the reaction, add 10 µL to all wells. The final reaction volume is 21 µL, with a final DMSO concentration of ~5%.
-
Causality Insight: The final DMSO concentration must be kept constant across all wells to avoid solvent effects on enzyme activity. Using master mixes ensures consistency and reduces pipetting errors.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes (or as optimized for the specific kinase).
-
Signal Development:
-
Add 20 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This stops the reaction and depletes unused ATP.
-
Add 40 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells.
Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibitor - RLU_background))
Determining IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC₅₀ is calculated from the resulting curve.
Data Presentation: Evaluating Potency and Selectivity
Results should be summarized in a table to compare the potency of different derivatives against a panel of kinases. This allows for the identification of potent and selective inhibitors.
| Compound ID | R1 Substituent | Aromatic Substituent | JAK3 IC₅₀ (μM)[4] | NPM1-ALK IC₅₀ (μM)[4] | cRAF IC₅₀ (μM)[4] |
| 2a | H | 4-Cl | 0.36 | 0.54 | >10 |
| 2b | H | 4-OCH₃ | 0.38 | 0.25 | >10 |
| 2c | Methyl | 4-Cl | 0.41 | >10 | 0.78 |
| Sorafenib | (Control) | (Control) | 0.78 | 0.43 | 1.95 |
This table contains representative data adapted from the literature for illustrative purposes.[4]
Interpretation: From this example data, compounds 2a and 2b show potent activity against JAK3 and NPM1-ALK with poor activity against cRAF, suggesting a degree of selectivity. In contrast, compound 2c is more active against cRAF and JAK3, indicating a different selectivity profile likely influenced by the N-methylation.
Mechanism and Structure-Activity Relationship (SAR)
Quinoline-based compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and interacting with key residues.[5] The thione group can form crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain.
Caption: Putative binding mode of a this compound inhibitor in a kinase ATP pocket.
Key SAR Insights from Literature:
-
Aromatic Substituents: Lipophilic and electron-withdrawing groups on an aromatic ring attached to the quinoline core often enhance potency.[6] For example, substitutions at the 3- or 4-position of a phenyl ring can probe deeper into hydrophobic pockets.
-
Quinoline Ring Substitutions: The addition of small groups, such as methoxy groups at the 6- and 7-positions of the quinoline ring, has been shown to be advantageous for the activity of some quinoline inhibitors.[6]
-
N1-Substitution: Alkylation at the N1 position can impact the orientation of the molecule in the binding pocket, potentially altering the selectivity profile as seen in the example data table.
Conclusion and Future Outlook
The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. The protocols outlined here provide a robust framework for the synthesis, screening, and initial characterization of these compounds. Early results in the literature suggest that these derivatives can achieve potent inhibition of therapeutically relevant kinases like JAK3 and NPM1-ALK.[4]
Future work should focus on expanding the chemical diversity to build a comprehensive SAR, performing kinome-wide screening to understand selectivity, and advancing the most promising hits into cell-based and in vivo models to evaluate their therapeutic potential.[7]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Cytotoxicity Profiling of Novel Quinolinethione Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinolinethione Scaffolds
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] The introduction of a thione group to the quinoline core can significantly modulate its electronic and steric properties, leading to novel compounds with potentially enhanced or selective cytotoxicity against cancer cells.[1] Evaluating the cytotoxic potential of these novel quinolinethione compounds is a foundational step in the drug discovery pipeline, providing crucial data on their therapeutic window and mechanism of action.[4][5]
This guide provides a comprehensive overview and detailed protocols for a tiered in vitro cytotoxicity assessment of novel quinolinethione compounds. We will focus on a multi-assay approach to build a robust cytotoxicity profile, moving from general metabolic health to specific modes of cell death. This strategy ensures a thorough understanding of the compound's cellular impact.
Core Principles of Cytotoxicity Assessment
A multi-pronged approach to cytotoxicity testing is crucial for generating a comprehensive and reliable dataset. We will employ three distinct assays that interrogate different aspects of cellular health:
-
MTT Assay: To assess metabolic activity as a surrogate for cell viability and proliferation.[6]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane integrity by measuring the release of LDH from damaged cells.[7][8][9][10]
-
Caspase-3/7 Apoptosis Assay: To specifically identify and quantify programmed cell death (apoptosis) as a potential mechanism of action.[11][12][13][14][15]
This tiered approach allows for a more nuanced interpretation of a compound's effect. For instance, a compound might reduce metabolic activity (MTT) without causing membrane leakage (LDH), suggesting a cytostatic rather than a directly cytotoxic effect. Conversely, a potent induction of caspase activity would strongly indicate apoptosis as the primary mode of cell death.
Experimental Design: A Strategic Approach
A well-designed experiment is paramount for obtaining reproducible and meaningful results. Key considerations include cell line selection, compound handling, and appropriate controls.
Cell Line Selection: Targeting the Right Model
The choice of cell lines is critical and should be guided by the therapeutic goal of the novel quinolinethione compounds.[16][17] A panel of human cancer cell lines is often used to assess the breadth and selectivity of a compound's cytotoxic activity.[1][4] For initial screening, a selection of cell lines from diverse cancer types is recommended. For example:
-
HCT-116 (Colon Carcinoma): A well-characterized and commonly used colon cancer cell line.[1][18]
-
MCF-7 (Breast Adenocarcinoma): A widely used model for breast cancer research.[18][19]
-
DU-145 (Prostate Cancer): A common cell line for studying prostate cancer.[20]
-
A549 (Lung Carcinoma): A standard model for lung cancer studies.[3]
-
A Normal Cell Line (e.g., hTERT Gingival Fibroblasts): To assess selectivity and potential toxicity to non-cancerous cells.[17]
Compound Handling: Ensuring Bioavailability and Stability
The physicochemical properties of quinolinethione derivatives, such as solubility and stability in culture media, can significantly impact assay results.[21][22][23][24]
-
Solubility: Prepare a high-concentration stock solution of the quinolinethione compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[25] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of the compound in the culture medium over the incubation period should be considered. Preliminary experiments to assess compound stability can be beneficial.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxicity of the novel quinolinethione compounds.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6] The amount of formazan produced is proportional to the number of metabolically active cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinolinethione compound
-
MTT solution (5 mg/mL in sterile PBS)[25]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinethione compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[25]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[25]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]
-
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10]
Materials:
-
Cell culture supernatant from the compound-treated plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom assay plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Vehicle control: Supernatant from cells treated with the compound's solvent.
-
-
Sample Collection:
-
After the desired incubation period with the quinolinethione compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well assay plate.[7]
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][15] A proluminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.[11]
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with the quinolinethione compound as described in the MTT assay protocol.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[14]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
-
Express the results as fold change in caspase activity compared to the vehicle control.
-
Data Presentation and Interpretation
Summarizing the quantitative data in a clear and structured format is essential for easy comparison and interpretation.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Novel Quinolinethione Compounds
| Compound | HCT-116 | MCF-7 | DU-145 | A549 | Normal Fibroblasts |
| QTS-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 | 5.8 ± 0.9 | > 50 |
| QTS-002 | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.2 ± 0.4 | 25.3 ± 4.1 |
| Doxorubicin | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.2 ± 0.03 | 0.15 ± 0.02 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Mechanistic Insights from Cytotoxicity Assays (at 2x IC₅₀ concentration after 24h)
| Compound | % LDH Release | Fold Increase in Caspase-3/7 Activity |
| QTS-001 | 15 ± 3% | 8.5 ± 1.2 |
| QTS-002 | 45 ± 6% | 4.2 ± 0.8 |
| Doxorubicin | 25 ± 4% | 10.1 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Apoptotic Pathway
Quinolinethione compounds may induce apoptosis through various signaling cascades. A simplified representation of the intrinsic and extrinsic apoptotic pathways leading to the activation of executioner caspases-3 and -7 is shown below.
Caption: Simplified diagram of apoptotic signaling pathways.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial in vitro cytotoxic characterization of novel quinolinethione compounds. By employing a multi-assay approach, researchers can obtain valuable insights into the potency, selectivity, and potential mechanism of action of their compounds, thereby guiding further preclinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. bio-protocol.org [bio-protocol.org]
- 13. moleculardevices.com [moleculardevices.com]
- 14. promega.com [promega.com]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforum.net [sciforum.net]
- 21. benchchem.com [benchchem.com]
- 22. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing 4(1H)-Quinolinethione-Based Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of 4(1H)-Quinolinethione Probes in Metal Ion Sensing
The precise detection of metal ions is of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Imbalances in metal ion concentrations are linked to a host of physiological and pathological processes, making the development of sensitive and selective detection methods a critical area of research. In this context, fluorescent and colorimetric probes have emerged as powerful tools due to their operational simplicity, high sensitivity, and potential for real-time analysis.
The quinoline scaffold has long been recognized for its excellent photophysical properties and its ability to coordinate with metal ions.[1][2] While many quinoline-based sensors have been developed, the this compound core offers a unique set of characteristics that make it particularly well-suited for the design of "turn-on" fluorescent probes. The inherent tautomerism between the thiol and thione forms, with the thione tautomer typically being non-fluorescent, provides a low-background state.[3] Chelation of a metal ion can lock the molecule in the fluorescent thiol form or disrupt non-radiative decay pathways, leading to a significant increase in fluorescence intensity. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound-based probes for metal ion detection, grounded in established chemical principles and field-proven insights.
The Scientific Rationale: Causality Behind Experimental Choices
The design of a successful this compound-based metal ion probe hinges on a clear understanding of the underlying chemical principles. The thione group (C=S) is an excellent chelating agent for various metal ions, particularly soft Lewis acids like heavy metal ions. The selection of this scaffold is predicated on the following key attributes:
-
Thiol-Thione Tautomerism and Fluorescence Switching: In its ground state, this compound predominantly exists in the non-fluorescent thione form. Upon coordination with a metal ion through the sulfur and nitrogen atoms, the equilibrium can be shifted towards the thiol tautomer, which is typically fluorescent. This results in a "turn-on" fluorescence response, which is highly desirable for sensitive detection as it minimizes false positives from background fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the this compound scaffold forms a rigid chelate ring. This increased rigidity reduces non-radiative decay pathways, such as vibrational relaxation, leading to an enhancement of the fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET) Modulation: The lone pair of electrons on the sulfur atom can quench the fluorescence of the quinoline fluorophore through a PET mechanism. Upon chelation, the metal ion withdraws electron density from the sulfur atom, inhibiting the PET process and restoring fluorescence.
The choice of substituents on the quinoline ring can be strategically employed to fine-tune the probe's properties, such as selectivity for a specific metal ion, solubility in aqueous media, and photophysical characteristics (e.g., excitation and emission wavelengths).
Synthesis of a Representative this compound-Based Probe
The synthesis of a this compound-based probe typically involves a two-step process: the synthesis of the corresponding 4(1H)-quinolone precursor, followed by a thionation reaction.
Synthesis of the 4(1H)-Quinolone Precursor
A common and versatile method for the synthesis of 4(1H)-quinolones is the Camps cyclization.[4] This method involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base.
Protocol 3.1: Synthesis of 2-phenylquinolin-4(1H)-one
-
Preparation of the N-(2-acetylphenyl)benzamide:
-
To a solution of 2'-aminoacetophenone (1.35 g, 10 mmol) in anhydrous pyridine (20 mL), add benzoyl chloride (1.41 g, 10 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and acidify with 2 M HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-(2-acetylphenyl)benzamide.
-
-
Camps Cyclization:
-
To a solution of N-(2-acetylphenyl)benzamide (2.39 g, 10 mmol) in ethanol (50 mL), add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and neutralize with 2 M HCl.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-phenylquinolin-4(1H)-one as a white solid.
-
Thionation of the 4(1H)-Quinolone Precursor
The conversion of the carbonyl group of the 4(1H)-quinolone to a thiocarbonyl group can be efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[5][6]
Protocol 3.2: Synthesis of 2-phenyl-4(1H)-quinolinethione
-
In a round-bottom flask, dissolve 2-phenylquinolin-4(1H)-one (2.21 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the solution.
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-phenyl-4(1H)-quinolinethione as a yellow solid.
Caption: Synthetic workflow for a this compound probe.
Application Protocol: Detection of a Target Metal Ion
This protocol outlines the general steps for utilizing a this compound-based probe for the detection of a target metal ion in a sample solution. For this example, we will consider the detection of Mercury(II) (Hg²⁺), a common heavy metal ion for which thiol-containing probes show high affinity.
Materials and Instruments
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of the target metal ion (e.g., HgCl₂) and potential interfering metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer system (e.g., HEPES buffer with a small percentage of organic co-solvent like acetonitrile to ensure solubility).
-
Prepare a series of standard solutions of the target metal ion (Hg²⁺) with varying concentrations in the same buffer system.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 2 mL of the probe working solution.
-
Record the fluorescence emission spectrum of the probe alone (excitation at the determined λ_max of the probe).
-
Incrementally add small aliquots of the standard Hg²⁺ solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, add a solution of a potential interfering metal ion (at a concentration significantly higher than the target ion, e.g., 10-fold excess) to a solution of the probe.
-
Record the fluorescence spectrum.
-
Subsequently, add the target metal ion (Hg²⁺) to the same solution and record the fluorescence spectrum again to observe if the probe still responds to the target ion in the presence of other metals.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity versus the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the probe-metal complex.
-
Caption: Experimental workflow for metal ion detection.
Data Presentation and Interpretation
Spectroscopic Changes
Upon addition of the target metal ion, a significant increase in the fluorescence intensity of the this compound probe is expected, indicative of a "turn-on" response. A colorimetric change, observable by the naked eye under UV light, may also accompany the fluorescence enhancement.
Caption: "Turn-on" fluorescence sensing mechanism.
Quantitative Data Summary
The performance of a newly developed probe should be quantified and compared with existing methods. The following table provides a template for summarizing the key performance metrics of a hypothetical this compound-based probe for Hg²⁺ detection.
| Parameter | Value | Method of Determination |
| Target Ion | Hg²⁺ | - |
| Limit of Detection (LOD) | e.g., 10 nM | 3σ/slope of the calibration curve |
| Binding Constant (Kₐ) | e.g., 1.5 x 10⁵ M⁻¹ | Benesi-Hildebrand plot |
| Stoichiometry (Probe:Metal) | 1:1 | Job's Plot |
| Solvent System | HEPES buffer (pH 7.4) / ACN (9:1, v/v) | - |
| Response Time | < 5 minutes | Time-dependent fluorescence measurement |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The successful synthesis of the probe can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The performance of the probe in metal ion detection is validated through a series of experiments:
-
Fluorescence Titration: Establishes the concentration-dependent response and allows for the determination of the limit of detection.
-
Selectivity Studies: Demonstrates the probe's specificity for the target metal ion over a range of other potentially interfering ions.
-
Job's Plot: Confirms the binding stoichiometry, which is crucial for understanding the sensing mechanism.
-
Reversibility Test: The addition of a strong chelating agent like EDTA should sequester the metal ion from the probe, leading to a decrease in fluorescence and confirming the chelation-based sensing mechanism.
By systematically performing these experiments, researchers can have high confidence in the validity of their results and the performance of their this compound-based probe.
Conclusion and Future Perspectives
Probes based on the this compound scaffold represent a promising class of "turn-on" fluorescent sensors for the detection of metal ions. The straightforward synthesis, coupled with the inherent photophysical properties of the quinoline core and the strong chelating ability of the thione group, makes them attractive candidates for the development of highly sensitive and selective probes. The detailed protocols and application notes provided in this document offer a solid foundation for researchers to design, synthesize, and validate their own this compound-based probes for a wide range of applications in chemistry, biology, and materials science. Future research in this area could focus on the development of ratiometric probes, probes for in vivo imaging, and the expansion of the library of this compound derivatives to target a broader range of metal ions with even greater selectivity.
References
- 1. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Experimental Setup for Nucleophilic Substitution Reactions of Quinolinethiones
Introduction: The Synthetic Versatility of Quinolinethiones
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antimalarial, and anti-inflammatory properties.[1][2] Among these, quinolinethiones (or thioquinolones) represent a particularly reactive and versatile class of intermediates. Their utility stems from the presence of a thione group, which can exist in tautomeric equilibrium with its thiol form. This thiol-thione tautomerism is the key to their reactivity in nucleophilic substitution reactions, primarily through S-alkylation, enabling the synthesis of a diverse library of S-substituted quinoline derivatives.
This guide provides a comprehensive overview of the experimental design, detailed protocols, and critical considerations for performing nucleophilic substitution reactions on quinolinethiones. It is intended for researchers and scientists in organic synthesis and drug development seeking to leverage these powerful intermediates.
The Underlying Chemistry: Mechanism of S-Alkylation
The predominant nucleophilic substitution reaction for quinolinethiones is S-alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is not a substitution on the quinoline ring itself, but rather uses the sulfur atom of the quinolinethione as the nucleophile to attack an electrophile, such as an alkyl halide.
The process can be understood in two primary steps:
-
Deprotonation: The quinolinethione exists in equilibrium with its quinolinethiol tautomer. A base is introduced to deprotonate the acidic thiol proton, generating a highly nucleophilic thiolate anion. This anion is a much stronger nucleophile than the neutral thiol.[5][6]
-
Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a single, concerted step to form a new carbon-sulfur bond.[4]
This mechanism is authoritative for its efficiency and is a cornerstone of organosulfur chemistry. The choice of base, solvent, and alkylating agent are all critical parameters that dictate the reaction's success.[7][8]
Caption: S-Alkylation mechanism of quinolinethiones.
Experimental Design and Key Parameters
The success of a nucleophilic substitution reaction involving quinolinethiones hinges on the careful selection of several key parameters. The interplay between the substrate, electrophile, base, and solvent determines the reaction rate, yield, and purity of the final product.
| Parameter | Recommended Choices | Rationale & Causality |
| Quinolinethione Substrate | 2-quinolinethione, 4-quinolinethione and their derivatives. | The position of the thione group (C2 or C4) influences reactivity. These positions are activated towards nucleophilic reactions.[9] |
| Electrophile (Alkylating Agent) | Alkyl Iodides (R-I), Alkyl Bromides (R-Br), Benzyl Halides. | The reaction follows SN2 principles. The leaving group ability is critical (I > Br > Cl). Unhindered primary and methyl halides are preferred to minimize competing elimination reactions.[4][7] |
| Base | Sodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH). | A base is required to generate the highly reactive thiolate anion. The choice of base depends on the acidity of the thiol and solvent compatibility. NaOEt is effective in ethanol, while K₂CO₃ is a milder option often used in DMF or acetone.[10] |
| Solvent | Polar Aprotic: DMF, DMSO, Acetone. Polar Protic: Ethanol. | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5] Ethanol can also be used, especially when the corresponding alkoxide is the base.[11] |
| Temperature | Room Temperature to 60 °C | Most S-alkylations proceed efficiently at room temperature. Gentle heating may be required for less reactive electrophiles or to increase reaction rates, but excessive heat can promote side reactions. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid the formation of by-products. |
Detailed Protocol: S-Ethylation of 4-Quinolinethione
This protocol provides a representative, step-by-step procedure for the S-alkylation of a quinolinethione using ethyl iodide as the electrophile.
Materials and Reagents
-
Substrate: 4-Chloro-8-methylquinoline-2(1H)-thione (or similar quinolinethione)
-
Electrophile: Ethyl Iodide (EtI)
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Solvent: Absolute Ethanol or Dimethylformamide (DMF)
-
Reaction Vessel: Round-bottom flask with a magnetic stirrer
-
Atmosphere: Nitrogen or Argon gas (optional, but recommended)
-
Monitoring: TLC plates (silica gel), appropriate eluent (e.g., Hexane:Ethyl Acetate)
-
Work-up: Deionized water, organic solvent for extraction (e.g., Ethyl Acetate), brine
-
Purification: Silica gel for column chromatography or recrystallization solvent
Experimental Workflow
Caption: General workflow for S-alkylation.
Step-by-Step Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the quinolinethione substrate (e.g., 1.0 mmol).
-
Dissolution: Add the appropriate solvent (e.g., 20 mL of absolute ethanol). Stir the mixture at room temperature until the substrate is fully dissolved. If using a base like K₂CO₃ in DMF, add the base at this stage.
-
Base Addition: If using sodium ethoxide, add the base (1.1 mmol, 1.1 equivalents) to the solution. Stir the resulting mixture for 15-30 minutes at room temperature. The formation of the thiolate may be accompanied by a color change.
-
Electrophile Addition: Slowly add the alkylating agent, ethyl iodide (1.2 mmol, 1.2 equivalents), to the reaction mixture dropwise using a syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using TLC. The reaction is complete when the starting quinolinethione spot has been completely consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate of the crude product may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure S-alkylated quinoline derivative.
Product Characterization
Confirming the identity and purity of the synthesized S-substituted quinoline is essential. A combination of spectroscopic methods provides irrefutable evidence of a successful reaction.
| Technique | Expected Observation |
| ¹H-NMR | Appearance of new signals corresponding to the added alkyl group. For S-ethylation, a characteristic triplet (for -CH₃) and quartet (for -S-CH₂-) will be observed. A downfield shift of aromatic protons adjacent to the new thioether group may also be seen. |
| IR Spectroscopy | Disappearance of the C=S stretching vibration (typically around 1100-1250 cm⁻¹) from the starting material. Appearance of C-S stretching bands (typically around 600-800 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the S-alkylated product. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, and S will match the calculated values for the desired product's empirical formula. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive alkylating agent. 2. Insufficiently strong or decomposed base. 3. Reaction temperature too low. | 1. Use a fresh bottle of the alkyl halide. 2. Use freshly prepared or properly stored base. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is off. | 1. Allow the reaction to run for a longer period. 2. Ensure accurate measurement of all reagents; consider adding a slight excess (1.1-1.2 eq.) of the electrophile and base. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition or side reactions (e.g., elimination). 2. Presence of moisture or other reactive impurities. | 1. Run the reaction at room temperature or with minimal heating. 2. Use anhydrous solvents and, if necessary, run the reaction under an inert atmosphere (N₂ or Ar). |
Conclusion
The nucleophilic substitution of quinolinethiones, particularly through S-alkylation, is a robust and highly effective method for synthesizing diverse S-substituted quinoline derivatives. By understanding the SN2 mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and electrophile, researchers can achieve high yields of pure products. The protocols and insights provided herein serve as a validated starting point for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
Application Note: A Validated Stability-Indicating Reversed-Phase HPLC Method for the Quantitative Analysis of 4(1H)-Quinolinethione
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4(1H)-Quinolinethione. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of drug substances and formulations. The chromatographic separation is achieved on a C18 stationary phase with a simple isocratic mobile phase, and detection is performed using a UV-Vis detector. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound, a sulfur-containing analog of 4-quinolone, is a heterocyclic compound of significant interest in medicinal chemistry.[6] Its scaffold is a key component in various molecules with potential therapeutic activities. Accurate and reliable analytical methods are crucial for the quality assessment of this compound in bulk drug substances and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][7]
This document provides a detailed protocol for a stability-indicating RP-HPLC method. The principle of reversed-phase chromatography relies on the hydrophobic interaction between the analyte and a nonpolar stationary phase.[8][9][10] Molecules are eluted by a polar mobile phase, with more hydrophobic compounds being retained longer on the column.[10] This method is designed to separate this compound from its potential degradation products and process-related impurities.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 99.0%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Ortho-Phosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q®).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 345 nm |
| Run Time | 10 minutes |
Causality behind Choices:
-
Column: A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like this compound.[8][11] The 150 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a balance between efficiency and backpressure.[7]
-
Mobile Phase: A mixture of aqueous buffer and acetonitrile is a standard mobile phase for RP-HPLC.[8][11] The phosphate buffer at pH 3.0 ensures the analyte is in a consistent, non-ionized state, leading to sharp, symmetrical peaks. The 60:40 ratio was optimized to achieve a suitable retention time (typically 4-6 minutes) and separation from potential impurities.
-
Detection Wavelength: The UV detection wavelength of 345 nm is selected based on the UV-Vis absorption spectrum of quinoline derivatives, which typically show strong absorbance in this region, ensuring high sensitivity.[12][13]
Protocols
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Buffer:ACN 60:40):
-
Combine 600 mL of the prepared Phosphate Buffer with 400 mL of acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
-
Diluent:
-
Use the mobile phase as the diluent to avoid peak distortion.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Standard Working Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
Sample Preparation
-
Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) equivalent to approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix. This yields a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The method was validated according to ICH Q2(R2) guidelines.[4][5] The results are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1][2]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.4% |
Linearity
The linearity was evaluated by analyzing six concentrations of this compound ranging from 10 to 75 µg/mL (20% to 150% of the working concentration).
| Parameter | Result |
| Range | 10 - 75 µg/mL |
| Correlation (r²) | ≥ 0.999 |
| Regression Equation | y = 45210x + 1580 |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, and 120%). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day).
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 80% | 99.5% | 0.6% |
| 100% | 100.2% | 0.4% |
| 120% | 99.8% | 0.5% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress. In all cases, the main peak was well-resolved from any degradation product peaks, and peak purity analysis confirmed no co-elution.
Visualizations
Analytical Workflow
Caption: Overall workflow for the HPLC analysis of this compound.
Separation Principle Diagram
Caption: Principle of separation on a reversed-phase C18 column.
Conclusion
The described RP-HPLC method is rapid, accurate, precise, and specific for the quantitative analysis of this compound. The method's validation demonstrates its suitability for routine use in quality control laboratories for both bulk drug analysis and formulation testing. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the accurate measurement of the active compound.
References
- 1. actascientific.com [actascientific.com]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Versatile Thioamide: A Guide to Synthesizing Fused Heterocyclic Systems from 4(1H)-Quinolinethione
Introduction: The Unique Reactivity of 4(1H)-Quinolinethione
In the landscape of heterocyclic chemistry, this compound stands out as a highly versatile and reactive building block for the construction of complex, fused ring systems. These resulting scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in bioactive natural products and functional materials. The quinoline core itself is a privileged structure in drug discovery, and its fusion with other heterocyclic rings often leads to novel pharmacological properties.[1][2]
The synthetic utility of this compound stems from the tautomeric equilibrium between the thione and thiol forms (4-mercaptoquinoline), which endows the molecule with ambident nucleophilic character. The sulfur atom (thiolate) is a soft nucleophile, while the nitrogen atom is a harder nucleophilic center. This duality in reactivity allows for selective reactions with a variety of electrophiles, paving the way for diverse annulation strategies. Furthermore, the adjacent C2-C3 double bond can participate in cycloaddition reactions, offering another avenue for ring fusion.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of fused heterocyclic systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices.
Core Synthetic Strategies: Harnessing Ambident Nucleophilicity and Cycloadditions
The construction of fused rings onto the this compound scaffold primarily relies on two powerful strategies:
-
Annulation via Reactions with Bifunctional Electrophiles: This is the most common approach, where the quinolinethione reacts with a molecule containing two electrophilic centers. The initial reaction typically occurs at the highly nucleophilic sulfur atom, followed by an intramolecular cyclization and dehydration or elimination to form the new fused ring.
-
Cycloaddition Reactions: The diene-like character of the quinoline ring system can be exploited in [4+2] cycloaddition reactions to construct six-membered rings. While less common for the thione form itself, derivatization can lead to reactive intermediates suitable for such transformations.
The choice of strategy and reagents will dictate the nature of the resulting fused heterocyclic system. In the following sections, we will explore the synthesis of prominent fused systems, including thiazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines, with detailed protocols.
Synthesis of Thiazolo[4,5-c]quinolines: Building the Thiazole Ring
The fusion of a thiazole ring to the quinoline core is a common objective, as thiazoloquinolines exhibit a wide range of biological activities.[3] The most direct method involves the reaction of this compound (as its 4-mercaptoquinoline tautomer) with α-halocarbonyl compounds. This reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.
Mechanism Insight: The Hantzsch Thiazole Synthesis
The reaction is initiated by the S-alkylation of the 4-mercaptoquinoline tautomer with an α-haloketone to form a thioether intermediate. This is followed by an intramolecular cyclization where the enolizable ketone attacks the C3 position of the quinoline ring, or in cases where a 3-amino group is present, the amino group attacks the carbonyl carbon. Subsequent dehydration leads to the aromatic thiazolo[4,5-c]quinoline system. The regioselectivity of the cyclization is generally high due to the constrained geometry of the intermediate.
Workflow for Thiazolo[4,5-c]quinoline Synthesis
Caption: Workflow for synthesizing thiazolo[4,5-c]quinolines.
Experimental Protocol: Synthesis of 2-Phenylthiazolo[4,5-c]quinoline
This protocol details the synthesis of a representative thiazolo[4,5-c]quinoline using this compound and 2-bromoacetophenone (phenacyl bromide).
Materials:
-
This compound (1.0 equiv)
-
2-Bromoacetophenone (1.05 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir for 15 minutes to ensure the formation of the sodium thiolate salt.
-
Electrophile Addition: Add a solution of 2-bromoacetophenone in anhydrous ethanol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Precipitation: Pour the neutralized mixture into ice-cold water to precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 2-phenylthiazolo[4,5-c]quinoline.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | A polar protic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. |
| Base | Sodium Ethoxide | A strong base that deprotonates the thiol tautomer, generating the more nucleophilic thiolate anion. |
| Temperature | Reflux | Provides the necessary activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to go to completion. Monitoring by TLC is crucial to avoid side product formation from prolonged heating. |
| Purification | Recrystallization | An effective method for purifying the solid product, removing unreacted starting materials and soluble impurities. |
Synthesis of Pyrimido[5,4-c]quinolines: Constructing the Pyrimidine Ring
The fusion of a pyrimidine ring to the quinoline scaffold gives rise to pyrimido[5,4-c]quinolines, a class of compounds with significant biological activities, including potential as antimalarial and antiproliferative agents.[4][5] The synthesis of these systems often starts from functionalized quinolines, but a plausible route can be designed starting from this compound by leveraging its thioamide character.
Mechanism Insight: Building the Pyrimidine Ring from a Thioamide
One conceptual approach involves the reaction of this compound with a reagent that can provide the remaining atoms for the pyrimidine ring. For instance, reaction with a β-enaminone or a similar 1,3-dielectrophilic species could lead to the desired fused system. The thioamide moiety can react with electrophiles at both the sulfur and nitrogen atoms. The initial reaction site will depend on the nature of the electrophile and the reaction conditions.
A plausible pathway involves the initial S-alkylation followed by an intramolecular cyclization involving the nitrogen atom. Alternatively, a reaction could proceed through a [4+2] cycloaddition-type mechanism, although this is less common. A more direct, albeit multistep, approach would be the conversion of the 4-thione to a 4-aminoquinoline derivative, which can then be cyclized with appropriate reagents to form the pyrimidine ring. However, for a more direct approach from the thione, a one-pot reaction with a suitable three-carbon fragment is desirable.
Logical Flow for Pyrimido[5,4-c]quinoline Synthesis
Caption: Conceptual pathways for pyrimido[5,4-c]quinoline synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrimido[5,4-c]quinoline (Conceptual Protocol)
This protocol is based on a well-established reaction for the synthesis of fused pyrimidines from thioamides, adapted for this compound. It utilizes a three-component reaction that is analogous to the Gewald reaction.
Materials:
-
This compound (1.0 equiv)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
A basic catalyst (e.g., piperidine or morpholine) (catalytic amount)
-
Solvent (e.g., ethanol or DMF)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aromatic aldehyde, and malononitrile in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the basic catalyst to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent like water or hexane.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and then recrystallize from a high-boiling point solvent like DMF or acetic acid to obtain the pure pyrimido[5,4-c]quinoline derivative.
-
Characterization: Characterize the final product using appropriate spectroscopic and analytical methods.
| Parameter | Value/Condition | Rationale |
| Reactants | Aldehyde, Malononitrile | These reagents provide the three-carbon backbone required to form the pyrimidine ring in a convergent manner. |
| Catalyst | Piperidine/Morpholine | A basic catalyst is required to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, and to promote the subsequent reaction steps. |
| Solvent | Ethanol or DMF | Ethanol is a common, environmentally friendly solvent. DMF can be used for less reactive substrates due to its higher boiling point and ability to dissolve a wider range of compounds. |
| Temperature | Reflux | The elevated temperature is necessary to drive the multi-step reaction, including cyclization and aromatization, to completion. |
| Reaction Time | 8-12 hours | Three-component reactions are often slower and require longer reaction times to ensure good yields. |
Conclusion and Future Directions
This compound is a powerful and versatile precursor for the synthesis of a wide array of fused heterocyclic systems. Its ambident nucleophilicity allows for diverse annulation strategies, particularly with bifunctional electrophiles, to construct five- and six-membered heterocyclic rings fused to the quinoline core. The protocols detailed in this application note for the synthesis of thiazolo[4,5-c]quinolines and a conceptual route to pyrimido[5,4-c]quinolines provide a solid foundation for researchers to explore the synthetic potential of this starting material.
Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, such as catalytic one-pot multi-component reactions and novel cycloaddition strategies. The exploration of a broader range of reaction partners will undoubtedly lead to the discovery of novel fused quinoline systems with unique photophysical, electronic, and biological properties, further cementing the importance of this compound in modern heterocyclic chemistry and drug discovery.
References
- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrimido[5,4-c]quinolines and related quinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in 4(1H)-Quinolinethione synthesis and their avoidance
Welcome to the comprehensive technical guide for the synthesis of 4(1H)-Quinolinethione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Route 1: Thionation of 4(1H)-Quinolone
This is a primary and widely used method for synthesizing this compound, typically employing thionating agents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).
FAQ 1: I performed a thionation on my 4(1H)-quinolone, but my yield is low and I have an isomeric impurity that is difficult to separate. What is happening?
Answer:
You are likely facing a common issue of regioselectivity in the thionation of the quinolone ring system. The primary side product in this reaction is often the isomeric quinolin-2(1H)-thione .
-
Causality: The 4(1H)-quinolone precursor exists in tautomeric equilibrium with 4-hydroxyquinoline. While the keto form at position 4 is major, the lactam functionality at position 2 also possesses a carbonyl group. Thionating agents like Lawesson's Reagent and P₄S₁₀ can react at both the C-4 and C-2 positions, leading to a mixture of the desired 4-thione and the undesired 2-thione. The direct thionation of quinolinones with these reagents is often reported to give poor yields and mixtures of 2- and/or 4-thiated products.[1]
Troubleshooting & Avoidance:
-
Choice of Thionating Agent and Conditions: While Lawesson's reagent is common, its use can lead to purification challenges due to phosphorus-containing byproducts.[1] A combination of Phosphorus Pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) has been reported as an efficient alternative, with the advantage of easier byproduct removal through hydrolytic workup.[2][3]
-
Reaction Temperature and Time: Thionation reactions are sensitive to temperature. Lowering the reaction temperature and carefully monitoring the reaction progress by TLC can sometimes improve selectivity. Prolonged reaction times at high temperatures can lead to more side products.
-
Alternative Synthetic Strategy: A more reliable method to avoid the formation of the 2-thione isomer is to start from a precursor that directs thionation specifically to the 4-position. One such strategy involves the use of 4-chloroquinoline as a starting material (discussed in Route 2).
Visualizing the Side Reaction:
Caption: Regioselectivity issue in the thionation of 4(1H)-quinolone.
FAQ 2: My reaction with Lawesson's Reagent worked, but I'm having trouble purifying my product. There's a persistent, greasy byproduct.
Answer:
This is a well-documented drawback of using Lawesson's Reagent (LR). The byproduct is a six-membered phosphorus-containing ring that forms from the reagent itself after it has delivered the sulfur atoms.[1] This byproduct often has a similar polarity to the desired thiocarbonyl product, making separation by column chromatography tedious.
Troubleshooting & Avoidance:
-
Optimized Work-up Procedure: An effective method to remove the LR byproduct is to treat the crude reaction mixture with a high-boiling point alcohol, such as ethylene glycol, upon completion of the thionation. This transesterifies the phosphorus byproduct into more polar, water-soluble species that can be easily removed by an aqueous wash, often avoiding the need for column chromatography.
-
Fluorous Lawesson's Reagent: For more complex syntheses where purification is a major concern, using a fluorous analogue of Lawesson's reagent can be a solution. The fluorous byproduct can be easily removed by fluorous solid-phase extraction (F-SPE).[4][5]
Experimental Protocol: Removal of Lawesson's Reagent Byproduct
-
Upon completion of the thionation reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Add an excess of ethylene glycol to the reaction mixture.
-
Heat the mixture (e.g., to 120 °C) for a short period (e.g., 30 minutes) to facilitate the decomposition of the LR byproduct.
-
Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash thoroughly with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product with a significantly reduced amount of the phosphorus-containing impurity.
Route 2: Nucleophilic Substitution of 4-Chloroquinoline
This alternative route involves the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with a sulfur nucleophile. This method offers excellent regioselectivity, as the reaction is directed to the C-4 position.
FAQ 3: I synthesized my this compound from 4-chloroquinoline, but I have a significant amount of a higher molecular weight, less soluble impurity. What is it and how can I avoid it?
Answer:
The most common side product in this synthesis, especially during workup and storage, is the corresponding disulfide, bis(4-quinolyl) disulfide .
-
Causality: The product, this compound, exists in tautomeric equilibrium with 4-mercaptoquinoline. The thiol tautomer is susceptible to oxidation, particularly in the presence of air (oxygen), metal ion catalysts, or under basic conditions. This oxidation leads to the formation of a disulfide bond between two molecules of the product.
Visualizing Disulfide Formation:
Caption: Oxidation of the 4-mercaptoquinoline tautomer to the disulfide side product.
Troubleshooting & Avoidance:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas all solvents and solutions before use.[1]
-
Control of pH: Thiols are more readily oxidized in their thiolate form, which is favored under basic conditions. During workup, it is advisable to keep the pH neutral or slightly acidic.
-
Use of Reducing Agents: The inclusion of a mild reducing agent in the reaction mixture or during workup can help to prevent disulfide formation. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent, thiol-free reducing agent that is effective over a wide pH range.[1][3][6] Dithiothreitol (DTT) can also be used, but any excess may need to be removed in subsequent steps.[6]
-
Chelating Agents: Traces of metal ions can catalyze the oxidation of thiols. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction or workup solutions can sequester these metal ions.[1]
Experimental Protocol: Synthesis of this compound from 4-Chloroquinoline with Avoidance of Disulfide Formation
-
Reaction Setup: To a solution of 4-chloroquinoline in a suitable solvent (e.g., ethanol or DMF) under an inert atmosphere, add a sulfur source such as sodium hydrosulfide (NaSH) or thiourea. If using thiourea, a subsequent hydrolysis step is required.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
If necessary, perform a hydrolytic workup (e.g., if using thiourea).
-
Carefully acidify the reaction mixture with a degassed acid (e.g., acetic acid or dilute HCl) to precipitate the product. Maintain a slightly acidic pH.
-
Collect the precipitate by filtration, washing with degassed water.
-
To remove any formed disulfide, the crude product can be washed with a solvent in which the disulfide is more soluble, or purified by chromatography.
-
FAQ 4: I have already formed the disulfide impurity. How can I remove it or convert it back to the desired thiol?
Answer:
If the disulfide has already formed, you have two main options: purification to remove it, or reduction to convert it back to the desired this compound.
Troubleshooting & Remediation:
-
Purification:
-
Recrystallization: The disulfide is often less soluble than the corresponding thiol in many organic solvents. Careful selection of a recrystallization solvent may allow for the separation of the two compounds.
-
Column Chromatography: While can be challenging, careful optimization of the mobile phase on silica gel can often separate the less polar disulfide from the more polar thiol/thione.
-
-
Reduction of the Disulfide:
-
The most straightforward approach is to reduce the disulfide back to the thiol. This can be done by treating the impure product with a reducing agent.
-
Procedure: Dissolve the crude product containing the disulfide in a suitable solvent. Add a reducing agent such as TCEP or DTT and stir at room temperature.[1][6] Monitor the disappearance of the disulfide by TLC. Once the reduction is complete, the desired product can be re-isolated by precipitation or extraction.
-
Data Summary Table:
| Synthetic Route | Precursor | Key Side Product | Avoidance Strategy |
| Thionation | 4(1H)-Quinolone | Quinolin-2(1H)-thione | Use of 4-chloroquinoline precursor; careful control of reaction conditions. |
| Phosphorus Byproducts (from LR) | Post-reaction treatment with ethylene glycol; use of fluorous LR. | ||
| Nucleophilic Substitution | 4-Chloroquinoline | Bis(4-quinolyl) disulfide | Inert atmosphere; pH control; use of reducing (TCEP, DTT) and chelating (EDTA) agents. |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4(1H)-Quinolinethione Synthesis via Phosphorus Pentasulfide Thionation
<_ _>
Welcome to the technical support center for the synthesis of 4(1H)-Quinolinethione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this compound when using phosphorus pentasulfide (P₄S₁₀) for the thionation of 4(1H)-Quinolone.
Introduction: The Challenge of Thionation
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is a critical transformation in organic synthesis.[1] This reaction provides access to a diverse range of organosulfur compounds that are valuable intermediates and components of biologically active molecules.[1] For the synthesis of this compound, a key intermediate in medicinal chemistry, phosphorus pentasulfide (P₄S₁₀) is a commonly employed thionating agent. However, this reaction is often plagued by issues such as low yields, difficult purification, and the formation of unwanted side products.
This guide provides a structured approach to troubleshooting and optimizing this challenging reaction, drawing upon established methodologies and explaining the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and offers step-by-step solutions.
Issue 1: Low or No Yield of this compound
A low or non-existent yield is the most frequent issue. Several factors can contribute to this outcome, from reagent quality to reaction conditions.
Q: My reaction has resulted in a very low yield or only recovered starting material. What are the likely causes and how can I fix it?
A: A low yield can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
-
Phosphorus Pentasulfide (P₄S₁₀) Purity: Commercial P₄S₁₀ often contains impurities and can appear as a greenish-gray solid instead of yellow.[2][3] It is also highly reactive with water, even atmospheric moisture, leading to decomposition and the formation of hydrogen sulfide (H₂S) and phosphoric acid.[4]
-
Solvent Anhydrousness: The presence of water will consume the P₄S₁₀ and can lead to unwanted side reactions.
-
Solution: Always use anhydrous solvents. It is recommended to dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina) immediately before use.
-
-
Insufficient Temperature: The thionation of amides and lactams often requires elevated temperatures to proceed at a reasonable rate.
-
Inadequate Reaction Time: The reaction may be slow and require a longer duration for completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent premature workup.
-
-
Poor Solubility of P₄S₁₀: Phosphorus pentasulfide has poor solubility in many organic solvents, which can limit its effective concentration.[8][9]
-
Solution: Vigorous stirring is essential to maintain a good suspension of the reagent. Alternatively, consider using a co-solvent or an additive to improve solubility. The use of a P₄S₁₀-pyridine complex can also enhance solubility and reactivity.[9]
-
-
Incorrect Reagent Ratio: An insufficient amount of P₄S₁₀ will lead to incomplete conversion of the starting material.
-
Solution: While the theoretical stoichiometry can be calculated, an excess of P₄S₁₀ is often required to drive the reaction to completion.[4] Start with a molar ratio of at least 0.5 equivalents of P₄S₁₀ to 1 equivalent of 4(1H)-Quinolone and optimize from there.
-
Issue 2: Formation of Side Products and Purification Challenges
The formation of byproducts can complicate the purification process and significantly reduce the isolated yield of the desired product.
Q: My reaction mixture is complex, and I'm having trouble isolating the pure this compound. What are the common side products and how can I minimize their formation and improve purification?
A: The thionation reaction can generate several phosphorus-containing byproducts and other impurities.
-
Formation of Polythiophosphates: P₄S₁₀ can form highly condensed polythiophosphates during the reaction, which can act as electrophiles and promote unwanted side reactions.[4]
-
Decomposition of Starting Material or Product: The high temperatures required for thionation can sometimes lead to the thermal decomposition of the starting quinolone or the quinolinethione product.[10][11]
-
Use of Additives: The addition of hexamethyldisiloxane (HMDO) has been shown to significantly improve the utility of P₄S₁₀ as a thionating agent.[12][13][14][15] HMDO is thought to react with the phosphorus-oxygen byproducts to form non-polar, soluble trimethylsilylated phosphates or thiophosphates, which are easier to remove during workup.[4] This combination is often referred to as Curphey's reagent.[9][13]
-
Temperature Control: While high temperatures are necessary, excessive heat can be detrimental. Optimize the reaction temperature by monitoring the reaction progress and aiming for the lowest effective temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Hydrolytic Workup: For reactions using P₄S₁₀/HMDO, a simple hydrolytic workup can be effective in removing the reagent-derived byproducts.[13][14][15]
-
Filtration through Silica Gel: A quick filtration of the crude reaction mixture through a short plug of silica gel can often remove a significant portion of the polar byproducts.[14]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent is a powerful technique for obtaining high-purity this compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the thionation of 4(1H)-Quinolone with phosphorus pentasulfide.
Q1: What is the mechanism of the thionation reaction with P₄S₁₀?
A1: The exact mechanism can be complex, but it is generally accepted that the dimeric form of phosphorus pentasulfide (P₄S₁₀) dissociates into the monomeric P₂S₅, especially at the elevated temperatures used in these reactions.[4] The reaction is thought to proceed through a nucleophilic attack of the carbonyl oxygen of the 4(1H)-Quinolone on the phosphorus atom of P₂S₅. This is followed by a series of steps that ultimately lead to the replacement of the oxygen atom with a sulfur atom.
Q2: Are there any alternatives to phosphorus pentasulfide for this thionation?
A2: Yes, Lawesson's reagent is a popular alternative to P₄S₁₀.[16] It is often more soluble in organic solvents and can sometimes provide better yields with shorter reaction times, especially when using microwave irradiation.[16][17] However, Lawesson's reagent can be more expensive and may also require chromatographic purification to remove byproducts.[14] The choice between P₄S₁₀ and Lawesson's reagent often depends on the specific substrate and the desired scale of the reaction.
Q3: What are the key safety precautions when working with phosphorus pentasulfide?
A3: Phosphorus pentasulfide is a hazardous chemical and requires careful handling.
-
Flammability: It is a flammable solid and can be ignited by heat, sparks, or friction.[6][18]
-
Reactivity with Water: It reacts violently with water, releasing flammable and toxic hydrogen sulfide gas.[5][6][18]
-
Toxicity: It is harmful if swallowed or inhaled.[6]
-
Handling: Always handle P₄S₁₀ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][19] Keep it away from heat, open flames, and water.[18] Use non-sparking tools for handling.[18]
-
Disposal: Dispose of phosphorus pentasulfide and any contaminated materials as hazardous waste according to your institution's safety guidelines.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in the success of the thionation reaction.
-
Boiling Point: The solvent must have a sufficiently high boiling point to allow the reaction to proceed at an adequate rate. Toluene and xylene are common choices.[4][7]
-
Inertness: The solvent should be inert to the reaction conditions and not react with P₄S₁₀ or the starting materials.
-
Solubility: While P₄S₁₀ has limited solubility in most solvents, the choice of solvent can still impact the reaction kinetics. Hexamethyldisiloxane (HMDO) has been reported as an effective solvent for some thionations as it facilitates the separation of phosphorus-containing byproducts.[2]
Part 3: Experimental Protocols and Data
This section provides a general experimental protocol for the thionation of 4(1H)-Quinolone and a table summarizing key reaction parameters.
General Experimental Protocol for Thionation of 4(1H)-Quinolone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4(1H)-Quinolone (1.0 eq.) and anhydrous toluene.
-
Reagent Addition: Under a positive flow of nitrogen, add phosphorus pentasulfide (0.5 - 1.0 eq.) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table of Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Toluene or Xylene | High boiling point allows for necessary reaction temperature. |
| Temperature | Reflux (110-140 °C) | Provides sufficient energy for the thionation to occur. |
| P₄S₁₀ Stoichiometry | 0.5 - 1.0 equivalents | An excess may be needed to drive the reaction to completion. |
| Additive (Optional) | Hexamethyldisiloxane (HMDO) | Improves yield and simplifies purification by sequestering byproducts. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions and decomposition of reagents. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS to determine the optimal time. |
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 3. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opcw.org [opcw.org]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Ulakbim [aperta.ulakbim.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. audreyli.com [audreyli.com]
- 13. researchgate.net [researchgate.net]
- 14. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nj.gov [nj.gov]
- 19. lobachemie.com [lobachemie.com]
Technical Support Center: Navigating the Solubility Challenges of 4(1H)-Quinolinethione Derivatives in Aqueous Media
Welcome to the technical support center dedicated to addressing a critical challenge faced by researchers in drug discovery and development: the low aqueous solubility of 4(1H)-quinolinethione derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource for troubleshooting and overcoming these solubility hurdles. By understanding the underlying physicochemical principles and employing systematic formulation strategies, you can unlock the full therapeutic potential of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in my aqueous assay buffer. What are the primary factors contributing to this?
A1: The low aqueous solubility of this compound derivatives is typically governed by a combination of factors inherent to their molecular structure:
-
High Lipophilicity: The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the sulfur atom in the thiocarbonyl group further contributes to the lipophilic character of the molecule.
-
Crystalline Structure: Many organic molecules, including quinolinethione derivatives, exist as stable crystalline solids. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, leading to low solubility. The near-planar structure of the quinoline ring can facilitate efficient crystal packing, further stabilizing the solid state.[1]
-
Influence of Substituents: The nature and position of substituents on the quinoline ring play a crucial role in modulating solubility. Lipophilic substituents, such as alkyl or aryl groups, will generally decrease aqueous solubility, while polar or ionizable groups, like hydroxyl, carboxyl, or amino groups, can enhance it.[2]
-
Tautomerism: this compound can exist in tautomeric equilibrium with its thiol form, quinoline-4-thiol. The relative stability of these tautomers can be influenced by the solvent environment and substituents, which in turn affects the overall solubility.
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
When encountering a poorly soluble this compound derivative, a systematic approach to formulation development is essential. The following sections provide detailed strategies, from simple adjustments to more advanced techniques, to improve the solubility of your compound for in vitro and in vivo studies.
Issue 1: Initial Dissolution Failure in Aqueous Buffer
Your first attempt to dissolve your this compound derivative directly in an aqueous buffer for a biological assay has failed, resulting in a suspension or precipitate.
Initial Troubleshooting Workflow
References
Technical Support Center: Purification of Crude 4(1H)-Quinolinethione by Column Chromatography
Welcome to the technical support center for the purification of crude 4(1H)-Quinolinethione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this heterocyclic compound using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and purity of your final product.
I. Understanding the Molecule: The Challenges of this compound
This compound presents a unique set of purification challenges due to its distinct chemical properties. A successful purification strategy hinges on understanding and mitigating these potential issues from the outset.
-
Tautomerism: The molecule exists in a tautomeric equilibrium between the this compound (thioamide) and quinoline-4-thiol (iminothiol) forms. This dynamic equilibrium can lead to band broadening and streaking during chromatography, as the two forms may interact differently with the stationary phase.[1]
-
Acid Sensitivity and Interaction with Silica: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase.[2] This can result in irreversible adsorption or significant peak tailing. Furthermore, the slightly acidic nature of silica gel can potentially lead to the degradation of sensitive compounds.[3]
-
Oxidative Instability: The thiocarbonyl group is susceptible to oxidation, which can be catalyzed by air and the acidic surface of the stationary phase, leading to the formation of disulfide impurities or other degradation byproducts.[4][5]
-
Chelating Properties: The 1,4-N,S-disposition of atoms can act as a chelating moiety for trace metals that may be present in the silica gel or solvents, potentially altering the compound's chromatographic behavior.[6]
II. Recommended Purification Protocol
This protocol is a robust starting point for the purification of this compound, designed to minimize the risks outlined above.
A. Pre-Purification Checklist & Preparation
-
TLC Analysis: Before proceeding to column chromatography, it is crucial to perform a thorough Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.
-
Recommended TLC Plates: Silica gel 60 F254.
-
Mobile Phase Screening: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
-
Addition of a Basic Modifier: To counteract the acidity of the silica gel and improve the spot shape, add a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonia solution to the developing solvent.[2]
-
Ideal Rf Value: Aim for an Rf value of approximately 0.25-0.35 for this compound in the chosen solvent system.
-
-
Sample Preparation (Dry Loading): To ensure a sharp band and optimal separation, dry loading of the crude sample is highly recommended.[7]
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
B. Column Chromatography Setup and Execution
The following diagram illustrates the recommended workflow for the column chromatography of this compound.
Caption: Workflow for this compound Purification.
Step-by-Step Procedure:
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance.[7]
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the table below.
-
Maintain a consistent flow rate throughout the elution process.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
-
Isolation:
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
Recommended Solvent Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 0.5 | 2 | Elute non-polar impurities. |
| 2 | 90 | 10 | 0.5 | 3 | Gradually move the product down the column. |
| 3 | 80 | 20 | 0.5 | 5 | Elute the target compound. |
| 4 | 50 | 50 | 0.5 | 2 | Elute any remaining polar impurities. |
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is happening and how can I fix it?
A1: Streaking is a common issue with basic heterocyclic compounds like this compound on silica gel.[2]
-
Probable Cause: The basic nitrogen atom is interacting strongly and non-uniformly with the acidic silanol groups on the silica surface. This can be exacerbated by the thiol-thione tautomerism.
-
Solution:
-
Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or pyridine into your mobile phase for both TLC and column chromatography. This will neutralize the acidic sites on the silica, leading to sharper bands.[2]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina is a good alternative. For highly polar compounds, reversed-phase (C18) chromatography may also be a viable option.[3]
-
Q2: I'm experiencing low recovery of my compound from the column. Where did it go?
A2: Low recovery can be due to several factors, primarily irreversible adsorption or degradation on the column.
-
Probable Cause 1: Irreversible Adsorption: The compound may be binding too strongly to the silica gel.
-
Solution: Increase the polarity of your mobile phase more aggressively towards the end of the elution. If this doesn't work, the use of a basic modifier (as described in A1) is essential to reduce the strength of the interaction with the stationary phase.
-
-
Probable Cause 2: On-Column Degradation: The compound may be unstable on the silica gel.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent containing a base (e.g., 1% TEA in ethyl acetate) before packing the column.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying gentle pressure to increase the flow rate).
-
Consider an Inert Atmosphere: If oxidation is suspected, pack and run the column under a nitrogen or argon atmosphere.
-
-
Q3: I see a new, more polar spot appearing on my TLC plates after running the column. What is this impurity?
A3: The appearance of a new, more polar spot is often indicative of on-column degradation.
-
Probable Cause: The thiocarbonyl group of this compound may be oxidizing to the corresponding sulfoxide or other related species, which are generally more polar.[8][9]
-
Solution:
-
Use Fresh, High-Purity Solvents: Ensure your solvents are free of peroxides and other oxidizing impurities.
-
Protect from Light: Wrap the column in aluminum foil to prevent light-induced degradation.
-
Inert Atmosphere: As mentioned previously, running the column under an inert atmosphere can prevent air oxidation.
-
The following decision tree provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Common Issues.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different stationary phase instead of silica gel? A1: Yes, if you continue to face issues with silica gel, neutral alumina is a good alternative that is less acidic. For some quinolinethione derivatives, reversed-phase (C18) silica gel can also be effective, using a polar mobile phase such as a mixture of water and acetonitrile or methanol.
Q2: Is it necessary to use a gradient elution? A2: While an isocratic (single solvent system) elution may work if the impurities are very different in polarity from your product, a gradient elution is generally recommended. It allows for the efficient removal of non-polar impurities first, followed by the elution of your target compound in a sharp band, and finally, the stripping of any highly polar impurities from the column.
Q3: How can I tell if my compound is degrading on the TLC plate before I run the column? A3: You can perform a 2D TLC experiment. Spot your crude mixture in one corner of a square TLC plate and run it in a chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, it will appear on the diagonal. If it is degrading, you will see spots appearing off the diagonal.[10]
Q4: My crude product is not very soluble in the initial non-polar solvent. How should I load it onto the column? A4: This is a perfect scenario for the dry loading method described in the protocol. Dissolving the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane) and adsorbing it onto silica gel before loading ensures that you don't introduce a large volume of a strong solvent directly onto the column, which would compromise the separation.[7]
V. References
-
Harris, R. L. N. (1970). The oxidation of thioureas and related compounds in the presence of pyrroles. The synthesis of S-pyrrolylisothiouronium salts. Australian Journal of Chemistry, 23(6), 1199-1207.
-
Medvedko, S., Stroebele, M., & Wagner, J. P. (2022). Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation. Chemistry – A European Journal, 28(1), e202103445*.
-
Fleck, C., et al. (2024). Synthesis of Thiourea and Thioamide S-Oxides via SO Transfer from a Thiirane S-Oxide onto N-Heterocyclic Carbenes. Organic Letters.
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1359-1397*.
-
Chen, Z., et al. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. Organic Letters, 25(34), 6394–6399*.
-
Wise, S. A., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A, 1491, 153-162.
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
-
Pirkle, W. H., & Welch, C. J. (1991). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Journal of Chromatography A, 589(1-2), 45-55.
-
BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography. BenchChem.
-
Elgemeie, G. H., et al. (2013). Tautomerism of 4-Hydroxy-4(1H) quinolon. Journal of Chemical and Pharmaceutical Research, 5(12), 1133-1140.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from --INVALID-LINK--
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
-
Beer, P. D., et al. (1998). Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. Journal of the Chemical Society, Dalton Transactions, (21), 3675-3682.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
-
Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(8), 845-848.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem.
-
Nichols, L. (2022). 2.2.1: Macroscale Columns. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
Stability and proper storage conditions for 4(1H)-Quinolinethione
Welcome to the technical support resource for 4(1H)-Quinolinethione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established principles of chemical stability.
Frequently Asked Questions (FAQs)
What is the correct way to store solid this compound for long-term use?
Proper storage is critical to maintain the integrity of this compound. As a thiol-containing heterocyclic compound, it is susceptible to environmental factors.
Answer: For optimal long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: -20°C is acceptable for short to medium-term storage. For long-term storage (months to years), -80°C is highly recommended. Studies on other thiol-containing compounds have shown that lower temperatures significantly reduce the rate of oxidative degradation.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Quinoline derivatives can be photosensitive, and exposure to light may catalyze degradation.[2]
-
Moisture: Keep in a tightly sealed container with a desiccant. This compound is hygroscopic and absorbed moisture can accelerate degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (short-term), -80°C (long-term) | Minimizes oxidative and thermal degradation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiol group. |
| Light | Protect from light (Amber vial) | Avoids photodegradation.[2] |
| Moisture | Tightly sealed with desiccant | Prevents hydrolysis and moisture-driven degradation. |
I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.
Answer: Stock solutions in anhydrous, high-purity DMSO can be stored at -20°C or -80°C. To minimize degradation:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, leading to increased degradation.[1]
-
Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas.
My solid this compound has developed a yellowish or brownish tint. Is it still usable?
A change in color is often an indicator of chemical degradation.
Answer: A color change from off-white or pale yellow to a more intense yellow or brown suggests the formation of degradation products, likely due to oxidation or photodegradation. While the compound may not be completely degraded, its purity is compromised. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, uncolored batch. If this is not possible, the purity of the discolored compound should be assessed by an appropriate analytical method (e.g., HPLC, LC-MS) before use.
In which tautomeric form does this compound predominantly exist?
Like its oxygen analog, 4-quinolone, this compound can exist in tautomeric forms.
Answer: this compound exists in equilibrium between the thione form (this compound) and the thiol form (quinoline-4-thiol). Based on studies of analogous 4-quinolones, the keto (and by extension, the thione) form is generally favored in the solid state and in polar solvents.[3][4][5] The thione form is stabilized by the amide-like resonance within the quinoline ring.
Caption: Tautomeric equilibrium of this compound.
Troubleshooting Guide
Problem 1: Inconsistent results or loss of activity in biological assays.
Possible Cause: Degradation of this compound in stock solutions or assay media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions from solid material for critical experiments. If using a previously frozen stock, ensure it has been stored properly in single-use aliquots at -80°C.
-
Assess Purity: If possible, check the purity of your solid material and stock solution using HPLC or LC-MS. Look for the appearance of new peaks that could indicate degradation products.
-
pH of Assay Media: The stability of many compounds is pH-dependent.[6][7][8] While specific data for this compound is limited, thiols can be more susceptible to oxidation at neutral or alkaline pH. If your assay buffer is in this range, minimize the incubation time of the compound in the buffer before adding it to your experimental system.
-
Check for Incompatibilities: Be aware of other components in your assay medium. Strong oxidizing agents will rapidly degrade the thiol group.
Caption: Workflow for troubleshooting inconsistent experimental results.
Problem 2: Precipitation of the compound in aqueous buffer.
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Check Solubility Limits: this compound has limited solubility in water.[9] Determine the maximum soluble concentration in your specific buffer system.
-
Use of Co-solvents: If your experimental system allows, you can increase solubility by using a small percentage of an organic co-solvent, such as ethanol or propylene glycol, in your final aqueous solution.[9] Ensure the co-solvent is compatible with your assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[10] Experiment with slight adjustments to the buffer pH, if permissible for your experiment, to see if solubility improves.
-
Preparation Method: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing or stirring to aid dispersion and prevent immediate precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a sterile microcentrifuge tube. The molecular weight of this compound is 161.23 g/mol .[11]
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Dispense into single-use aliquots in amber vials.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Store at -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of the thiol group in quinoline-4-thiol
Welcome to the technical support center for quinoline-4-thiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive thiol compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to prevent the oxidative degradation of the critical thiol group, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions that arise when working with quinoline-4-thiol and similar thiol-containing molecules.
Q1: My solution of quinoline-4-thiol has turned cloudy and a precipitate has formed. What is happening?
A: This is a classic sign of oxidation. The thiol (-SH) group on quinoline-4-thiol is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] Two thiol molecules will react to form a disulfide bond (R-S-S-R), creating a dimer.[3] This resulting disulfide, quinoline-4-disulfide, is often significantly less soluble in the solvents used for the thiol monomer, causing it to precipitate out of solution.
Q2: How should I store solid quinoline-4-thiol to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation. Solid quinoline-4-thiol should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and kept at low temperatures (-20°C is standard, with -80°C recommended for very long-term storage).[1] Before opening, always allow the vial to warm to room temperature for at least 60 minutes to prevent moisture condensation on the cold solid, as moisture can accelerate degradation.[1]
Q3: I need to make a stock solution. What is the best practice to prevent oxidation in solution?
A: Storing thiols in solution is generally not recommended for long periods.[1] If you must, it is critical to use a deoxygenated (degassed) solvent and to maintain an inert atmosphere over the solution.[1] Adding a reducing agent to the buffer or solvent can also actively prevent oxidation. It is always best to prepare solutions fresh on the day of use whenever possible.[1][3]
Q4: Which reducing agent is better for my experiment: TCEP, DTT, or β-mercaptoethanol?
A: The choice depends on your specific application.
-
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice. It is a powerful, irreversible reducing agent that is stable over a wide pH range (1.5-8.5), odorless, and more resistant to air oxidation than DTT.[4][5] Crucially, TCEP does not typically interfere with maleimide labeling chemistries, a common application for thiols.[4][6]
-
Dithiothreitol (DTT) is also a strong reducing agent but is less stable, especially at pH values above 7.[4] It has a characteristic sulfur odor and can be rapidly oxidized in the presence of trace metal ions.[6] Its reducing power is limited to a pH range greater than 7.[5]
-
β-mercaptoethanol (BME) is a volatile monothiol reductant with a strong, unpleasant odor.[7] It is generally less potent than the dithiol DTT or TCEP and is often used in excess.
For most applications involving quinoline-4-thiol, TCEP offers the best combination of stability and effectiveness.[6][8]
Q5: How can I confirm if my quinoline-4-thiol sample has oxidized?
A: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) is a robust method to separate and quantify the thiol monomer from its disulfide dimer.[9][10] Spectrophotometric methods, such as the Ellman's Test using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), can quantify the concentration of free thiols in a sample.[3][11] This test produces a yellow-colored product in the presence of free thiols, which can be measured at 412 nm.[3]
Deep Dive: The Mechanism of Thiol Oxidation
Understanding the "why" is critical to mastering the "how." The thiol group (-SH) is easily deprotonated to form a highly nucleophilic thiolate anion (R-S⁻). This anion is the primary species that undergoes oxidation. In the presence of an oxidant like molecular oxygen (O₂), a two-electron oxidation process occurs, leading to the formation of a disulfide bond.[12][13] This dimerization can inactivate the molecule for its intended purpose, which often relies on the reactivity of the free thiol.
The process can be catalyzed by factors such as slightly basic pH (which favors thiolate formation), trace metal ions, and exposure to light.[1][3]
Visualization: Oxidation Pathway
The following diagram illustrates the dimerization of quinoline-4-thiol into its corresponding disulfide.
Caption: Oxidation of two thiol molecules to form a disulfide bond.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a Stabilized Quinoline-4-thiol Stock Solution
This protocol details the steps for preparing a stock solution with minimal risk of oxidation.
Materials:
-
Quinoline-4-thiol (solid)
-
Anhydrous, high-purity solvent (e.g., DMF, DMSO, or appropriate buffer)
-
TCEP hydrochloride
-
Inert gas (Argon or Nitrogen) with manifold or balloon setup[14]
-
Schlenk flask or similar glassware with a rubber septum[15]
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove atmospheric moisture.
-
Solvent Degassing: Deoxygenate the required volume of solvent. The most rigorous method is three freeze-pump-thaw cycles.[15][16] For a quicker but less effective method, sparge (bubble) the solvent with inert gas via a long needle for 30-60 minutes.[14][16]
-
Create Inert Atmosphere: Seal the flask containing the degassed solvent with a septum and maintain a positive pressure of inert gas (e.g., using a balloon).[17]
-
Add Reducing Agent (Optional but Recommended): If compatible with your downstream application, add TCEP hydrochloride to the degassed solvent to a final concentration of 1-5 mM. TCEP is effective at preventing oxidation during storage and handling.[4]
-
Dissolve Compound: Weigh the desired amount of quinoline-4-thiol in a separate vial. Under a positive flow of inert gas, quickly add the solid to the degassed solvent. Alternatively, for highly sensitive applications, weigh the solid directly into the reaction flask under an inert atmosphere (e.g., in a glovebox).
-
Storage: If the solution is not for immediate use, divide it into single-use aliquots in amber vials with Teflon-lined caps.[1] Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in solution | 1. Oxidation: Formation of the less soluble disulfide dimer.[3] 2. Solubility Limit Exceeded: Concentration is too high for the chosen solvent. | 1. Add a reducing agent like TCEP to revert the disulfide to the thiol. 2. Prepare a fresh solution using inert atmosphere techniques.[3] 3. Verify solubility data and consider using a different solvent or lower concentration. |
| Low or inconsistent reaction yield | Loss of Active Thiol: The starting material oxidized before or during the reaction, reducing the concentration of the reactive species. | 1. Quantify the free thiol concentration using Ellman's Test before starting the reaction.[11] 2. Always prepare thiol solutions fresh using degassed solvents and inert atmosphere techniques.[1][3] |
| Unpleasant odor in the lab | Volatilization of Thiol: Thiols are known for their strong, unpleasant odors.[7][18] | 1. Conduct all work in a certified chemical fume hood.[18] 2. Quench all waste and decontaminate glassware with a bleach solution to oxidize and neutralize the thiol odor.[19] |
Visualization: Recommended Handling Workflow
This workflow diagram outlines the critical decision points and steps for handling quinoline-4-thiol to maintain its integrity.
Caption: Decision workflow for preparing and using quinoline-4-thiol solutions.
Data Summary: Comparison of Common Reducing Agents
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible phosphine-based reduction | Reversible thiol-disulfide exchange |
| Effective pH Range | Wide (1.5 - 8.5)[5] | Narrow ( > 7.0)[5] |
| Air Stability | More resistant to air oxidation[5] | Prone to air oxidation |
| Odor | Odorless[5] | Strong sulfur odor |
| Interference | Minimal with maleimides; not for use in isoelectric focusing[4][5] | Interferes with maleimide chemistry; sensitive to nickel ions[5][6] |
| Stability in Buffer | Less stable in phosphate buffers[5] | More stable with metal chelators (e.g., EGTA) present[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. agscientific.com [agscientific.com]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 8. [PDF] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Kernels and Cats [kaligulaarmblessed.github.io]
- 18. research.columbia.edu [research.columbia.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
Managing complex reaction mixtures in Doebner-von Miller quinoline synthesis
Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, synthetic method. The Doebner-von Miller reaction, a cornerstone for constructing the quinoline scaffold, is notorious for producing complex reaction mixtures.[1] This resource provides in-depth troubleshooting guides and FAQs to help you manage these complexities, optimize your reaction outcomes, and achieve higher yields of your target molecules.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent and critical issues encountered during the Doebner-von Miller synthesis in a direct question-and-answer format.
Question 1: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a negligible yield. What is causing this, and how can I prevent it?
Answer: This is the most common failure mode in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes directly with the desired quinoline formation.[1][2][3][4] The harsh acidic conditions required for the cyclization are unfortunately ideal for this unwanted side reaction.
Here is a multi-pronged strategy to mitigate tar formation:
1. Control Reagent Concentration and Addition: The rate of polymerization is highly dependent on the concentration of the carbonyl compound in the acidic medium.
-
Slow Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline.[2][5] This keeps the instantaneous concentration of the carbonyl low, favoring the bimolecular reaction with aniline over self-polymerization.
-
In-Situ Generation (Beyer Method): For α,β-unsaturated aldehydes, consider generating them in situ from an aldol condensation of two simpler carbonyl compounds.[6][7] This approach, known as the Beyer method, maintains a very low concentration of the reactive unsaturated species.
2. Optimize Reaction Temperature: While heating is generally required, excessive temperatures accelerate polymerization at a faster rate than quinoline formation.[2][5]
-
Monitor the internal reaction temperature closely.
-
Aim for the minimum temperature required for a reasonable reaction rate. This must be determined empirically for each specific substrate pair.
-
Be aware of the initial exotherm. A vigorous reaction may require initial cooling before heating to reflux.[5][8]
3. Employ a Biphasic Solvent System: This is one of the most effective strategies. By using a two-phase system, you can sequester the majority of the polymerization-prone carbonyl compound in a non-polar organic phase, away from the aqueous acid where the reaction occurs.[1][2][9]
-
A common system involves refluxing the aniline in aqueous acid (e.g., HCl) with the carbonyl compound dissolved in a solvent like toluene.[2] The carbonyl partitions slowly into the aqueous phase to react, keeping its concentration low.
4. Judicious Choice of Catalyst: The type and concentration of the acid catalyst are critical.[5]
-
While strong Brønsted acids (HCl, H₂SO₄) are traditional, they are very harsh.
-
Consider screening a panel of Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃), which can be milder and offer different selectivity, potentially reducing tar formation.[2][6][7]
Workflow for Minimizing Tar Formation
Caption: A logical workflow for minimizing tar formation.
Question 2: My yield is very low, but I don't see excessive tar. What are other potential causes?
Answer: Low yields in the absence of significant polymerization point to other issues related to reagent quality, reaction conditions, or the workup procedure.
-
Reagent Purity:
-
Aniline: Aniline and its derivatives are susceptible to air oxidation, which can produce colored impurities that may inhibit the reaction. Use freshly distilled or high-purity aniline.[5]
-
Carbonyl Compound: Aldehydes, in particular, can self-condense or oxidize over time. Use fresh, high-purity material.[5]
-
-
Electronic Effects: The electronic nature of substituents on the aniline ring plays a significant role. Anilines bearing strong electron-withdrawing groups are less nucleophilic and are known to give poor yields under standard Doebner-von Miller conditions.[2] For these substrates, alternative quinoline syntheses (e.g., Friedländer, Gould-Jacobs) might be more suitable.
-
Incomplete Reaction: The reaction time can vary widely based on the substrates. Monitor the reaction closely using an appropriate analytical technique like TLC or HPLC to ensure it has gone to completion.[5]
-
Workup and Product Loss:
-
Incomplete Neutralization: Quinolines are basic and will remain protonated and water-soluble in acidic solution. You must neutralize the reaction mixture thoroughly (typically to pH > 9) to liberate the free base before extraction.[5] Incomplete neutralization is a common cause of losing product to the aqueous layer.
-
Improper Extraction: Ensure you are using a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[2][5]
-
Question 3: I've isolated a product, but spectroscopic analysis (NMR, MS) shows it's an unexpected isomer. How can regiochemistry be controlled?
Answer: The formation of unexpected regioisomers is a known, though less common, issue that depends heavily on the substrate structure and reaction conditions.
-
Standard Regioselectivity: The Doebner-von Miller synthesis typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This mechanism dictates that a 3-substituted α,β-unsaturated carbonyl (e.g., crotonaldehyde) will yield a 2-substituted quinoline (e.g., 2-methylquinoline).[10]
-
Reversal of Regiochemistry: A reversal of this standard regioselectivity has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[5][10] In these cases, the reaction is proposed to proceed through a 1,2-addition pathway, leading to the formation of 4-substituted quinolines.[10]
-
Troubleshooting: If you suspect you are forming a mixture of regioisomers or the "wrong" isomer:
-
Confirm Structure: Unambiguously determine the structure of your product using 2D NMR techniques (NOESY, HMBC).
-
Analyze Conditions: The choice of acid catalyst can influence the regiochemical outcome. The high electrophilicity of the carbonyl carbon in α-ketoesters, for instance, can favor the 1,2-addition pathway.
-
Modify Substrates: If possible, modifying the substrate to sterically or electronically favor one pathway over the other may be an option.
-
Question 4: My purified product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How do I ensure complete aromatization?
Answer: This is a common issue that arises from the final step of the reaction mechanism. The cyclization initially forms a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline product.
-
Root Cause: The reaction relies on an oxidizing agent to drive the final aromatization step. This can be an external oxidant (like nitrobenzene in the related Skraup synthesis) or, more commonly in the Doebner-von Miller reaction, an imine intermediate (Schiff base) formed during the reaction acts as the oxidant. If this process is inefficient, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[2][10]
-
Solutions:
-
Ensure Sufficient Oxidant: If the reaction is known to be sluggish in the aromatization step for your specific substrates, the inclusion of a mild oxidant may be necessary.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with hydrogenated impurities, you can often correct this in a subsequent step. Treat the impure product with a suitable oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the dihydroquinolines to the desired aromatic product.[2]
-
Reaction Monitoring: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate toward the end of the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Doebner-von Miller reaction?
A1: The precise mechanism has been a topic of considerable debate. However, strong evidence from 13C-labeling and crossover experiments supports a complex fragmentation-recombination mechanism .[6][11][12] This pathway explains why scrambling of isotopic labels is often observed.
The key steps are:
-
Conjugate Addition: The aniline first adds to the α,β-unsaturated ketone in a conjugate (1,4) fashion.
-
Fragmentation: This initial adduct is unstable and fragments into an imine (derived from the aniline) and a saturated ketone. This is a key step that allows for "crossover" if labeled and unlabeled ketones are used.[7][11][12]
-
Recombination: These fragments then recombine to form a new, more stable anil intermediate.
-
Second Aniline Addition: A second molecule of aniline adds to this anil intermediate.
-
Cyclization & Aromatization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by elimination of an aniline molecule and oxidation to yield the final quinoline product.
Caption: Main reaction vs. side reaction pathways.
Q2: How do I select the optimal acid catalyst?
A2: The choice of acid catalyst can significantly influence both the reaction rate and the prevalence of side reactions. There is no single "best" catalyst; the optimal choice is substrate-dependent. A systematic screening is often the most effective approach.
| Catalyst Type | Examples | Strengths | Weaknesses | Best For... |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, readily available, highly active. | Can be overly harsh, often leading to significant tar formation.[2] | Robust, simple substrates where high reactivity is needed. |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃, Yb(OTf)₃ | Often milder, can offer improved selectivity and lower tar formation.[5][11] | More expensive, may require anhydrous conditions. | Sensitive substrates, reactions prone to polymerization, optimizing yields.[2] |
| Solid Acids | Amberlite, Montmorillonite K10 | Recyclable, simplified workup, potentially "greener."[6] | May have lower activity, potential for mass transfer limitations. | Developing more environmentally benign and scalable processes. |
Note: The data in this table are illustrative and intended to show general trends. Actual performance will vary.
Q3: What are the best practices for monitoring the reaction's progress?
A3: Effective reaction monitoring is crucial to determine the optimal reaction time, preventing both incomplete conversion and product degradation from prolonged heating.[5]
-
Thin-Layer Chromatography (TLC): This is the workhorse method for routine monitoring. It is fast, simple, and provides a good qualitative picture of the consumption of starting materials and the appearance of the product. Use a suitable eluent system and visualize with UV light and/or a stain (e.g., iodine).
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data and are excellent for tracking multiple components, including intermediates and byproducts. They are ideal for kinetic studies and precise optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth mechanistic investigations, ¹H NMR can be used to monitor the reaction directly. By taking aliquots from the reaction mixture at various time points, you can quantify the concentrations of reactants, intermediates, and products.[13][14]
Q4: What are the key safety precautions for this reaction?
A4: The Doebner-von Miller reaction has several inherent hazards that must be managed with appropriate laboratory safety practices.
-
Exothermic Nature: The reaction can be highly exothermic and become vigorous, especially on a larger scale.[3][8] Always perform the reaction with efficient stirring and have an ice bath ready to control the temperature if necessary.
-
Strong Acids: Concentrated acids like HCl and H₂SO₄ are corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, preferably in a fume hood.
-
Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle these chemicals in a well-ventilated fume hood.
-
Pressure Build-up: When heating a closed or semi-closed system, ensure adequate venting through a reflux condenser to prevent pressure build-up.
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Tar Minimization)
This protocol incorporates several of the troubleshooting strategies discussed above to minimize the formation of polymeric byproducts.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, combine aniline (1.0 eq.) and concentrated HCl (3.0 eq.) in water. Stir until a homogeneous solution of aniline hydrochloride is formed. Add toluene to the flask to create the biphasic system.
-
Heating: Heat the biphasic mixture to a gentle reflux (approx. 90-100 °C) with vigorous stirring to ensure good mixing between the two phases.
-
Slow Addition of Carbonyl: Dissolve crotonaldehyde (1.1 eq.) in a small amount of toluene. Add this solution to the dropping funnel and add it dropwise to the refluxing reaction mixture over a period of 1-2 hours.[2][9]
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the consumption of aniline by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).[2][9]
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly and with cooling, add a concentrated NaOH solution to the mixture until the aqueous layer is strongly basic (pH > 10). This will neutralize the acid and liberate the free quinoline base.
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylquinoline.[8]
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller_reaction [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Validation & Comparative
The Ascending Thiocarbonyl: A Comparative Guide to the Structure-Activity Relationship of 4(1H)-Quinolinethione Analogs
In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone in the development of novel therapeutic agents. While much attention has been dedicated to its oxygenated counterpart, the 4(1H)-quinolone, a compelling case is emerging for the exploration of its sulfur analog: 4(1H)-quinolinethione. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, juxtaposing them with their more extensively studied quinolin-4-one relatives. By examining the available experimental data, we aim to illuminate the therapeutic potential of this intriguing class of compounds for researchers and drug development professionals.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This has rendered it a "privileged scaffold" in medicinal chemistry, with derivatives being investigated and developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[3] The electronic properties and the ability to intercalate with DNA are some of the key features that contribute to the biological activities of quinoline derivatives.
From Quinolone to Quinolinethione: The Influence of the Thiocarbonyl Group
The replacement of the carbonyl oxygen in 4(1H)-quinolones with a sulfur atom to form 4(1H)-quinolinethiones introduces significant changes in the physicochemical properties of the molecule. The larger atomic radius, lower electronegativity, and higher polarizability of sulfur compared to oxygen can influence the compound's reactivity, lipophilicity, and ability to form hydrogen bonds and coordinate with metal ions. These alterations can, in turn, have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles.
Comparative Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on a wide range of this compound analogs are still emerging, we can draw valuable insights by comparing their activity with that of their quinolin-4-one counterparts. The following sections will compare the SAR of these two classes of compounds in the context of their anticancer and antimicrobial activities.
Anticancer Activity: A Tale of Two Heteroatoms
Quinolin-4-one derivatives have been extensively studied for their anticancer properties, with some analogs demonstrating potent activity against various cancer cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as topoisomerase II, protein kinases, and tubulin polymerization.[2][4]
Key SAR Observations for Anticancer Quinolin-4-ones:
-
Substituents at N-1: The nature of the substituent at the N-1 position significantly influences cytotoxic activity. Aromatic or substituted aryl groups are often favored.
-
Substituents at C-2 and C-3: The introduction of various groups at the C-2 and C-3 positions can modulate potency and selectivity. For instance, hybridization with chalcone moieties at these positions has yielded potent antiproliferative agents.[5][6]
-
Substituents on the Benzenoid Ring (C-5 to C-8): Electron-withdrawing or electron-donating groups on the benzene ring can affect the electronic properties of the entire molecule, thereby influencing its interaction with biological targets. Halogen substitutions, particularly at the C-7 position, are common in potent analogs.[2]
Emerging SAR Insights for Anticancer 4(1H)-Quinolinethiones:
Direct and extensive SAR studies on the anticancer activity of 4(1H)-quinolinethiones are limited. However, related studies on 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which share the thione functionality, have provided some initial clues. For instance, certain 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have shown cytotoxic activities against colon cancer cell lines.[7] The nature of the aryl group at the 3-position and substituents on the quinazoline ring were found to be critical for activity.[7]
Comparative Analysis:
The replacement of the carbonyl with a thiocarbonyl group is expected to alter the molecule's ability to act as a hydrogen bond acceptor, which could be critical for binding to certain biological targets. Furthermore, the increased lipophilicity of the thione analogs might enhance their cell membrane permeability. Future research should focus on a systematic variation of substituents on the this compound scaffold to delineate a clear SAR for anticancer activity and to identify potent and selective lead compounds.
Antimicrobial Activity: Targeting Microbial Machinery
The quinolone scaffold is perhaps most famous for the fluoroquinolone class of antibiotics. The mechanism of action of these drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Key SAR Observations for Antimicrobial Quinolin-4-ones:
-
N-1 Substituent: A cyclopropyl group at the N-1 position is a hallmark of many potent fluoroquinolones.
-
C-3 Carboxylic Acid: A carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase-DNA complex.
-
C-6 Fluoro Substituent: A fluorine atom at the C-6 position generally enhances antibacterial activity.
-
C-7 Substituent: A piperazine ring or other nitrogen-containing heterocycles at the C-7 position are crucial for broad-spectrum activity.
SAR of this compound Analogs as Antimicrobial Agents:
While not as extensively studied as their oxygenated counterparts, some this compound derivatives have demonstrated interesting antimicrobial properties. For example, certain 4-aminoquinoline-hydrazone and isatin hybrids, which can be considered related structures, have shown promising antibacterial activity.[8]
A study on 4-thioquinoline derivatives revealed that the introduction of propanoic acid residues at the 4-thio position of 7-chloro-4-thioquinoline resulted in compounds with notable antioxidant activity, which can be a component of antimicrobial action by mitigating oxidative stress.[9] Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and its sodium salt of the 2-amino derivative showed promising results.[9]
Comparative Analysis:
The isosteric replacement of the C4-carbonyl with a C4-thiocarbonyl in the quinolone scaffold could lead to novel interactions with bacterial enzymes. The different electronic and steric properties of the thiocarbonyl group might allow these analogs to overcome existing resistance mechanisms that target conventional fluoroquinolones. Systematic synthesis and screening of this compound analogs with variations at key positions (N-1, C-3, C-6, and C-7) are necessary to fully explore their potential as a new class of antimicrobial agents.
Synthesis and Experimental Protocols
The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the conversion of the corresponding 4(1H)-quinolone using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
General Synthesis of 4(1H)-Quinolinethiones
A typical synthetic protocol for the preparation of 4(1H)-quinolinethiones from their 4(1H)-quinolone precursors is outlined below.
Experimental Protocol: Thionation of 4(1H)-Quinolones
-
Dissolution: The starting 4(1H)-quinolone (1 equivalent) is dissolved in a suitable anhydrous solvent, such as toluene or pyridine, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Thionating Agent: Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (0.5-1.0 equivalents) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Summary and Comparison
The following table summarizes the biological activity data for representative this compound and 4(1H)-quinolone analogs from the literature. This comparative data highlights the potential of the thione analogs and provides a basis for future SAR-guided drug design.
Table 1: Comparative Biological Activity of Quinolinethione and Quinolone Analogs
| Compound Class | Analog | Biological Activity | Target/Assay | IC50/MIC | Reference |
| This compound | 2-(7-chloroquinolin-4-ylthio)propanoic acid | Antioxidant | DPPH radical scavenging | - | [9] |
| Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid | Antioxidant | DPPH radical scavenging | - | [9] | |
| Quinazolinethione | 3-(4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Anticancer | Cytotoxicity against LoVo cells | 294.32 µM | [7] |
| 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Anticancer | Cytotoxicity against HCT-116 cells | 323.59 µM | [7] | |
| 4(1H)-Quinolone | 7-chloroquinolin-4-one derivative (55e) | Anticancer | Cytotoxicity against HepG2 cells | Potent | [2] |
| Quinolone-chalcone hybrid (12e) | Anticancer | Cytotoxicity against MGC-803 cells | 1.38 µM | [5][6] | |
| Fluoroquinolone (Ciprofloxacin) | Antibacterial | DNA gyrase/topoisomerase IV inhibition | Varies | [2] |
Future Directions and Conclusion
The exploration of this compound analogs as therapeutic agents is still in its early stages. However, the available data, when compared with the well-established SAR of 4(1H)-quinolones, suggests that this class of compounds holds significant promise. The unique properties imparted by the thiocarbonyl group may lead to the discovery of novel drug candidates with improved efficacy, selectivity, and the ability to overcome existing drug resistance mechanisms.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of substituents at various positions of the this compound scaffold on a wide range of biological targets is crucial.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these analogs will be essential for their rational design and development.
-
In vivo evaluation: Promising lead compounds should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in animal models.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
A Researcher's Guide to the Spectroscopic Differentiation of 4(1H)-Quinolinethione and its S-Alkylated Derivatives
This guide provides an in-depth comparative analysis of 4(1H)-quinolinethione and its S-alkylated derivatives, focusing on the distinct spectroscopic signatures that arise from their structural differences. For researchers in medicinal chemistry and materials science, understanding these differences is paramount, as the tautomeric state and substitution of quinoline scaffolds can profoundly influence biological activity and material properties.
The core of this comparison lies in the phenomenon of thione-thiol tautomerism. This compound (the "thione" form) exists in equilibrium with its tautomer, quinoline-4-thiol (the "thiol" form). The introduction of an alkyl group onto the sulfur atom effectively "locks" the molecule into the thiol configuration, providing a stable S-alkylated derivative for direct comparison against the parent compound which predominantly exists in the thione form in most states.[1][2] This guide elucidates how UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be leveraged to unequivocally distinguish between these forms.
The Foundational Chemistry: Thione-Thiol Tautomerism and S-Alkylation
The chemical behavior and spectroscopic properties of this compound are governed by its tautomeric equilibrium. While the thione form is generally more stable, the thiol form is reactive and its presence is crucial for derivatization.[1][3] S-alkylation, typically achieved by reacting the parent compound with an alkyl halide in the presence of a base, proceeds via the nucleophilic thiol tautomer. This reaction yields a stable S-alkyl derivative, fundamentally altering the molecule's electronic and vibrational profile.
Figure 1: Tautomeric equilibrium of this compound and its subsequent S-alkylation.
Comparative Spectroscopic Analysis
The structural change from a cyclic thioamide (thione form) to an aromatic thiol ether (S-alkylated form) induces significant and predictable changes across various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to changes in conjugation and chromophores.[4]
-
This compound: The defining feature is the presence of the C=S (thione) group, which acts as a distinct chromophore. This group gives rise to a characteristic low-energy n→π* electronic transition, resulting in an absorption band at a longer wavelength, typically observed between 300-400 nm.[5] This band is often what imparts color to the compound.
-
S-Alkylated Derivative: Upon alkylation, the C=S chromophore is eliminated. The resulting structure, 4-(alkylthio)quinoline, possesses a more conventional aromatic system. Its UV-Vis spectrum is dominated by higher-energy π→π* transitions, which are characteristic of the quinoline ring system itself.[6] These absorptions typically occur below 300 nm.[5] The disappearance of the long-wavelength absorption band is a definitive marker of successful S-alkylation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint."
-
This compound: The spectrum is characterized by several key vibrations:
-
N-H Stretch: A broad absorption band typically appears in the range of 3100-3400 cm⁻¹, characteristic of the N-H bond in the cyclic thioamide structure.
-
C=S Stretch: The thione group exhibits a characteristic stretching vibration. Due to its mass and bond order, this peak is usually found in the 1100-1250 cm⁻¹ region, though it can be coupled with other vibrations.[3]
-
-
S-Alkylated Derivative: The FT-IR spectrum changes dramatically:
-
Absence of N-H Stretch: The most obvious change is the complete disappearance of the broad N-H stretching band.
-
C-S Stretch: A weak to medium absorption corresponding to the C-S single bond appears, typically in the 600-800 cm⁻¹ range.
-
Alkyl C-H Stretches: New peaks appear corresponding to the alkyl group's C-H stretching vibrations, usually just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹ for a methyl or ethyl group).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.
-
¹H NMR Spectroscopy:
-
This compound: A key signal is a broad, downfield peak for the N-H proton , which is exchangeable with D₂O. Its chemical shift is solvent-dependent but can be found >10 ppm.[3] The aromatic protons on the quinoline ring will have characteristic shifts and coupling patterns.
-
S-Alkylated Derivative: The N-H signal is absent. New, distinct signals appear in the aliphatic region (typically 1-4 ppm) corresponding to the protons of the S-alkyl group . For example, an S-methyl group would present as a sharp singlet around 2.5 ppm. The aromatic proton signals may experience slight shifts due to the change in the electronic nature of the substituent at C4.
-
-
¹³C NMR Spectroscopy:
-
This compound: The most diagnostic signal is the C4 carbon , which is a thione carbon (C=S). This carbon is significantly deshielded and appears far downfield, often in the range of 175-190 ppm .[5]
-
S-Alkylated Derivative: Upon alkylation, the C4 carbon becomes part of the aromatic ring and is bonded to sulfur (C-S). This causes a dramatic upfield shift of over 40-50 ppm compared to the thione form. The signal for the new alkyl carbon(s) will also appear in the upfield region of the spectrum.
-
Summary of Spectroscopic Data
The following table summarizes the key diagnostic features for differentiating this compound from a typical S-alkylated derivative (e.g., S-methyl).
| Spectroscopic Technique | This compound (Thione Form) | 4-(Methylthio)quinoline (S-Alkylated) | Rationale for Difference |
| UV-Vis (λmax) | ~350-390 nm (n→π) | < 320 nm (π→π) | Elimination of the C=S chromophore.[5] |
| FT-IR (cm⁻¹) | Broad ~3200 (N-H), ~1200 (C=S) | Absent (N-H), ~2950 (Alkyl C-H) | Loss of N-H bond, gain of S-Alkyl group.[3][7] |
| ¹H NMR (δ, ppm) | Broad >10 ppm (N-H) | Sharp singlet ~2.5 ppm (S-CH₃) | Replacement of N-H proton with S-CH₃ group. |
| ¹³C NMR (δ, ppm) | ~185 ppm (C4, C=S) | ~140-150 ppm (C4, C-S), ~15 ppm (S-CH₃) | Change in C4 hybridization and environment from C=S to C-S.[5] |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for synthesis and analysis are essential.
Workflow for Synthesis and Characterization
The overall process follows a logical progression from synthesis to purification and finally to spectroscopic analysis for structural confirmation.
Figure 2: General experimental workflow for synthesis and characterization.
Protocol 1: Synthesis of 4-(Methylthio)quinoline
This protocol describes a representative S-alkylation using methyl iodide.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation: Cool the mixture in an ice bath and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure 4-(methylthio)quinoline.
Protocol 2: Spectroscopic Sample Preparation and Analysis
-
UV-Visible Spectroscopy:
-
FT-IR Spectroscopy:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of DMSO-d₆ is often advantageous for the parent thione as it helps in observing the exchangeable N-H proton.[2]
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Conclusion
The spectroscopic comparison of this compound and its S-alkylated derivatives is a clear-cut exercise in structure-property relationships. The act of S-alkylation removes the thione-thiol tautomerism and fundamentally alters the molecule's key functional groups. These changes are readily and unambiguously identified through a combination of UV-Vis, FT-IR, and NMR spectroscopy. The disappearance of the n→π* transition in the UV-Vis spectrum, the loss of the N-H stretch in the FT-IR, and the dramatic upfield shift of the C4 signal in the ¹³C NMR spectrum serve as definitive markers for successful S-alkylation, providing researchers with a robust toolkit for the characterization of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide for Anticancer Research: 4(1H)-Quinolinethione Versus Other Heterocyclic Thiones
In the landscape of anticancer drug discovery, heterocyclic compounds represent a vast and fertile ground for the identification of novel therapeutic agents.[1][2] Among these, sulfur-containing heterocycles, particularly thiones, have garnered significant attention due to their diverse pharmacological activities.[3] This guide provides an in-depth technical comparison of 4(1H)-quinolinethione and its derivatives against other prominent heterocyclic thiones, offering insights for researchers, scientists, and drug development professionals.
Introduction to Heterocyclic Thiones in Oncology
Heterocyclic thiones, characterized by a cyclic structure containing at least one heteroatom and a C=S functional group, are a class of compounds with a rich history in medicinal chemistry.[3] Their structural diversity and ability to interact with various biological targets have made them attractive scaffolds for the development of novel therapeutics.[1][2] In the context of cancer, these compounds have demonstrated a range of activities, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[4][5] This guide will focus on a comparative analysis of the anticancer potential of this compound alongside other key heterocyclic thiones such as thiazolethiones, triazolethiones, and pyrimidinethiones.
The Prominence of the this compound Scaffold
The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[6][7] Its thionated analogue, this compound, and the closely related quinoline-2-thione, have emerged as promising candidates in anticancer research.[8]
Mechanism of Action
Derivatives of the quinolinethione and its oxygen isostere, quinolinone, have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death in cancer cells.[4] For instance, the quinoline-2-thione derivative, KA3D, has been shown to induce apoptosis in ovarian cancer cells by upregulating pro-apoptotic proteins like BAX and Caspase-3, while downregulating the anti-apoptotic protein BCL2.[6][7] This targeted induction of apoptosis is a hallmark of an effective anticancer agent.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy to inhibit tumor growth. Quinolinethione and quinolinone derivatives have been observed to cause cell cycle arrest at various phases, including G2/M and S phase, thereby preventing cancer cell proliferation.[6][9] The derivative KA3D, for example, impedes the G2 phase of the cell cycle in ovarian cancer cells.[6][7]
Anticancer Activity
The anticancer efficacy of quinolinethione derivatives has been demonstrated against a variety of cancer cell lines. For example, the quinoline-2-thione derivative KA3D exhibited significant inhibition of SKOV3 ovarian cancer cell viability.[6][10] Other studies on related quinolinone derivatives have reported potent cytotoxic activity in the low micromolar range against human leukemia (HL-60) and breast cancer (MCF-7) cell lines.
A Comparative Look at Other Heterocyclic Thiones
While this compound shows considerable promise, it is essential to evaluate its potential in the context of other well-established heterocyclic thiones in anticancer research.
Thiazolethiones and Thiazolidinones
Thiazole-containing compounds are known for their broad spectrum of biological activities.[11] Thiazolidinones, a class of thiazole derivatives, have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis.[12]
Triazolethiones
The 1,2,4-triazole nucleus is a component of several clinically used drugs.[13] Triazolethiones, which are derivatives of 1,2,4-triazole, have also been explored for their anticancer potential.
Pyrimidinethiones
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives prime candidates for interfering with cancer cell replication. Pyrimidine-2-thione derivatives have been synthesized and evaluated for their cytotoxic effects, with some compounds showing activity against colon and hepatocellular carcinoma cell lines.[1]
Comparative Analysis of Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinone | 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.91 (24h) | |
| Quinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 (72h) | [4] |
| Quinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | ~13 (72h) | [4] |
| Quinolinone | Compound 7e | HepG2 (Liver) | < 1.0 | [5] |
| Quinoline | 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | Dose-dependent inhibition | [9] |
| Pyrimidinethione | 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone | HCT-116 (Colon) | 10.72 | [1] |
| Pyrimidinethione | 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone | HepG-2 (Liver) | 18.95 | [1] |
| Imidazolidin-2-thione | Compound 7 | HepG-2 (Liver) | - | [14] |
| Imidazolidin-2-thione | Compound 9 | HCT-116 (Colon) | - | [14] |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental protocols.
From the available data, quinolinone derivatives have demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[5] This positions the quinolinethione/quinolinone scaffold as a highly promising area for further investigation and optimization in the development of novel anticancer agents.
Methodology and Experimental Protocols
To ensure the reproducibility and validity of findings in anticancer drug screening, standardized experimental protocols are crucial.
Synthesis of Anticancer this compound Analogues
While specific synthetic details for every promising derivative are extensive, a general approach for the synthesis of N-aryl tetrahydroquinolines, a related and biologically active scaffold, involves a one-pot sequential reduction of quinoline followed by a Chan-Evans-Lam coupling reaction.[2][15][16][17][18] This method offers an efficient route to a variety of substituted quinoline derivatives for biological evaluation.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[14][19][20][21]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and other heterocyclic thiones) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][9]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6][7][10]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways in Apoptosis and Cell Cycle Arrest
The induction of apoptosis by quinolinethione derivatives often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[1] These pathways converge on the activation of caspases, which are the executioners of apoptosis. Cell cycle arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[13][22]
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 18. N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors: Design, synthesis, computational studies, and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 4(1H)-Quinolinethione Derivatives
The 4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects[1][2][3][4]. The sulfur-containing analogue, 4(1H)-quinolinethione, presents a compelling yet underexplored frontier. For researchers, scientists, and drug development professionals, moving from a promising cytotoxic hit to a validated lead compound hinges on one critical process: definitively elucidating its mechanism of action (MoA).
This guide provides an in-depth, objective framework for validating the MoA of novel this compound derivatives. We eschew a rigid, one-size-fits-all template in favor of a logical, hypothesis-driven workflow. Here, we explain the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative literature. Our goal is to equip you with the strategy and methodology to transform a molecular hypothesis into validated, publishable data.
Based on the known bioactivity of the broader quinolone and quinolinone classes, three primary mechanistic hypotheses frequently emerge for novel derivatives:
-
Hypothesis A: Direct Inhibition of a Protein Target: The compound binds directly to a specific protein (e.g., a protein kinase), inhibiting its function and disrupting a critical signaling pathway[5][6].
-
Hypothesis B: Disruption of Microtubule Dynamics: The compound interferes with the polymerization or depolymerization of tubulin, leading to mitotic arrest and apoptosis, a common MoA for anticancer agents[7].
-
Hypothesis C: Induction of Cellular Oxidative Stress: The compound disrupts mitochondrial function or other cellular processes, leading to an accumulation of reactive oxygen species (ROS) that triggers cell death[8][9][10].
The following sections detail a multi-pronged experimental workflow to systematically investigate these hypotheses.
Caption: A logical workflow for validating the mechanism of action of a novel compound.
Part 1: The Litmus Test — Confirming Direct Target Engagement
Before investing significant resources in downstream assays, it is paramount to confirm that your quinolinethione derivative physically interacts with its putative protein target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard, label-free technique for this purpose[11][12].
The Causality Behind CETSA: The principle is biophysically elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization increases the energy required to denature the protein, resulting in an increased melting temperature (Tm). CETSA measures this thermal shift inside intact cells, providing powerful evidence of target engagement in a physiologically relevant context[13][14].
Caption: A high-level overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: Western Blot-Based CETSA
This protocol is adapted from established methodologies for verifying target engagement[14][15].
-
Cell Treatment: Culture your target cells to ~80% confluency. Treat one set with the vehicle (e.g., DMSO) and another with your this compound derivative at a concentration known to elicit a biological effect (e.g., 5x EC50) for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.
-
Thermal Challenge: Aliquot the clarified lysate from each treatment group into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Normalize protein concentrations, then analyze by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Data Interpretation: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the normalized band intensity versus temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement.
Comparative Data: CETSA vs. Alternative Methods
While CETSA is uniquely powerful for its cellular context, other biophysical methods can provide complementary data.
| Assay | Principle | Advantages | Limitations | Key Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Measures target engagement in intact cells; Label-free; Broadly applicable.[11][13][14] | Lower throughput (Western blot format); Not all binding events cause a thermal shift. | Thermal shift (ΔTm), Isothermal dose-response curves.[15] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Direct evidence of binding; No thermal stability change required; Can use lysates or tissues.[12] | Requires careful optimization of protease type and concentration. | Protease protection pattern on a gel. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Real-time kinetics (kon, koff); High sensitivity; Determines binding affinity (KD). | Requires purified protein; Target immobilization can affect protein conformation. | Association/dissociation rates, KD. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile (ΔH, ΔS, KD); Label-free, solution-based. | Requires large amounts of purified protein; Lower throughput. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH). |
Part 2: Deconvoluting Kinase Inhibition Profiles
Many quinoline-based scaffolds are known to target the ATP-binding pocket of protein kinases[5][16]. If your primary hypothesis involves kinase inhibition, identifying the specific target(s) is crucial. High-throughput kinome profiling is the most efficient strategy to achieve this[17]. This approach screens your compound against a large panel of kinases (often >300), providing a comprehensive overview of its potency and selectivity[18][19].
The Causality Behind Kinome Profiling: A compound's therapeutic efficacy and potential toxicity are defined by its full interaction profile. A "selective" inhibitor may still have potent off-target effects at therapeutic concentrations. Kinome profiling reveals this broader landscape, enabling an informed assessment of the compound's true MoA and guiding future optimization efforts[17][20].
Caption: A simplified kinome tree diagram illustrating the identification of a target kinase.
Workflow: From Profiling to IC50 Determination
-
Kinome Profiling Screen: Submit the this compound derivative to a commercial vendor (e.g., Carna Biosciences, Eurofins). Typically, the compound is screened at a single high concentration (e.g., 1 µM) against a large kinase panel. The output is typically percent inhibition data.
-
Hit Identification: Analyze the screening data to identify kinases that are significantly inhibited (e.g., >80% inhibition).
-
IC50 Determination: For the top hits, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents: Purified target kinase, appropriate substrate peptide/protein, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Kinase Reaction: In a 96-well plate, prepare a reaction mix containing the kinase and its substrate in kinase reaction buffer. Add serial dilutions of your quinolinethione derivative (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the generated ADP. First, add ADP-Glo™ Reagent to deplete the remaining ATP. Second, add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a light signal.
-
Data Analysis: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Part 3: Investigating Microtubule Network Disruption
If cellular phenotypic screens (e.g., cell cycle arrest in the G2/M phase) suggest an anti-mitotic effect, direct validation of tubulin interaction is necessary[21][22]. This involves a two-tiered approach: confirming a direct biochemical effect on purified tubulin and visualizing the resulting morphological changes in cells.
The Causality Behind the Approach: An in vitro polymerization assay using purified tubulin provides definitive proof that the compound directly interacts with tubulin, independent of other cellular factors[23]. However, this does not guarantee the same effect occurs in a cellular context. Therefore, visualizing the disruption of the microtubule network inside the cell via immunofluorescence is a critical validation step that connects the biochemical activity to the cellular phenotype[21][24].
Caption: A typical workflow for the preclinical validation of anti-mitotic drug candidates.
Detailed Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules[23].
-
Reagents: Purified tubulin (>99%), General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, test compound, and controls (e.g., paclitaxel as a promoter, nocodazole as an inhibitor).
-
Procedure: On ice, prepare a tubulin solution in buffer containing glycerol. Add various concentrations of your test compound to the wells of a pre-chilled 96-well plate. To initiate polymerization, add GTP to the tubulin solution and immediately dispense it into the wells.
-
Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance vs. time. An inhibitor will decrease the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 from dose-response curves.
Detailed Protocol 2: Cellular Immunofluorescence of Microtubules
This method allows for the direct visualization of the microtubule network within cells[21].
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish. Treat with your compound at 1x and 5x IC50 (from a cell viability assay) for a relevant time period (e.g., 18-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Staining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to controls. Inhibitors will cause depolymerization (loss of filamentous structure), while stabilizers will cause bundling of microtubules.
Part 4: Assessing the Induction of Oxidative Stress
Quinoline derivatives have been reported to induce cell death through the generation of ROS and mitochondrial dysfunction[8][9]. Validating this MoA requires demonstrating not only the production of ROS but also causally linking it to the observed cytotoxicity.
The Causality Behind the Rescue Experiment: Simply observing an increase in ROS after compound treatment demonstrates a correlation, not causation. The critical validation step is the "rescue" experiment. If the compound's cytotoxicity is truly mediated by ROS, then co-treatment with an antioxidant, such as N-acetylcysteine (NAC), should prevent or "rescue" the cells from death. This provides the necessary causal link to solidify the MoA.
Detailed Protocol: Intracellular ROS Detection and NAC Rescue
-
Reagents: Target cells, test compound, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), N-acetylcysteine (NAC), and reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
ROS Detection:
-
Seed cells in a 96-well plate. Treat with the test compound for various times (e.g., 1, 6, 24 hours).
-
Load the cells with H2DCFDA dye, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~495/529 nm). A significant increase in fluorescence indicates ROS production.
-
-
NAC Rescue Experiment:
-
Determine the optimal pre-treatment time and concentration for NAC (e.g., pre-treat cells with 5 mM NAC for 1 hour).
-
Treat cells with four conditions: Vehicle only, NAC only, Test Compound only, and NAC + Test Compound.
-
After the standard incubation period for your compound (e.g., 48 hours), measure cell viability.
-
-
Data Analysis: If the viability of the "NAC + Test Compound" group is significantly higher than the "Test Compound only" group, it provides strong evidence that ROS generation is a primary mechanism of cell death.
Comparative Data: Methods for Assessing Oxidative Stress
| Assay | Principle | Measures | Advantages | Limitations |
| H2DCFDA | De-esterified by esterases and oxidized by ROS to fluorescent DCF. | General oxidative stress (H2O2, hydroxyl radicals). | Widely used, high-throughput compatible. | Can be prone to auto-oxidation artifacts; not specific to one ROS type. |
| MitoSOX™ Red | Selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence. | Mitochondrial superoxide. | Specific for mitochondrial superoxide, suitable for live-cell imaging. | Can be influenced by changes in mitochondrial membrane potential. |
| JC-1 / TMRE | Cationic dyes that accumulate in mitochondria based on membrane potential (ΔΨm). | Mitochondrial membrane potential. | JC-1 is ratiometric (shifts from green to red in healthy mitochondria); TMRE is quantitative. | Depolarization is an effect, not a direct measure of ROS. |
| NAC Rescue | The antioxidant NAC scavenges ROS, preventing downstream cytotoxic effects. | Causal link between ROS and cell death. | Provides functional validation of the MoA. | NAC can have other cellular effects; requires a robust viability assay. |
Conclusion
Validating the mechanism of action of a novel this compound derivative is not a linear path but a systematic investigation of plausible biological activities. By employing a hypothesis-driven approach that begins with broad, context-rich assays like CETSA and kinome profiling, researchers can efficiently narrow down the possibilities. Subsequent, targeted experiments—whether in vitro polymerization assays, cellular imaging, or functional rescue studies—serve to build a robust, self-validating dataset. This multi-faceted strategy, grounded in the principles of causality and supported by rigorous, well-referenced protocols, is the most effective path to confidently defining the molecular basis of a compound's activity and unlocking its therapeutic potential.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 19. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors | Sciety [sciety.org]
- 20. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Quinolinethione Derivatives in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinolinethione Scaffolds in Oncology
Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this broad class, quinolinethione scaffolds are emerging as a promising avenue for the development of novel anticancer agents.[2] These heterocyclic compounds, characterized by a quinoline core with a thiol group, have shown potent cytotoxic effects against various cancer cell lines in vitro. However, the translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. This guide provides a comprehensive analysis of the available in vivo data for quinolinethione derivatives in xenograft models, offering a comparative perspective for researchers in the field.
A key structural feature of these compounds is the existence of tautomerism, for instance, between the 4(1H)-quinolinethione (a thione) and quinoline-4-thiol (a thiol) forms. This equilibrium can significantly influence the molecule's interaction with biological targets and its overall pharmacological profile. The thione form is often predominant and plays a crucial role in the observed anticancer activities.[3]
Due to a scarcity of published in vivo xenograft studies specifically on this compound derivatives, this guide will focus on a closely related and well-documented isomer, a quinoline-2-thione derivative known as KA3D. This compound has been evaluated in a preclinical xenograft model of ovarian cancer, providing valuable insights into the potential of the broader quinolinethione class. We will compare its performance against oxaliplatin, a standard-of-care chemotherapeutic agent.
Comparative In Vivo Efficacy: A Case Study of a Quinoline-2-thione Derivative (KA3D) vs. Oxaliplatin
A recent study investigated the in vivo antitumor effects of a novel quinoline-2-thione derivative, KA3D, in a xenograft model of human ovarian cancer.[2][4] This provides a valuable dataset for understanding the potential of this class of compounds in a preclinical setting.
Experimental Synopsis: Human ovarian cancer cells (SKOV3) were implanted in BABL/c nude mice to establish xenograft tumors. Once the tumors reached a palpable size, the mice were treated with either KA3D or the conventional chemotherapeutic drug, oxaliplatin. The treatments were administered intravenously at specified intervals, and tumor growth was monitored over time.[4]
Quantitative Data Summary
The following table summarizes the key findings from the in vivo xenograft study, comparing the efficacy of the quinoline-2-thione derivative KA3D with oxaliplatin.
| Compound | Xenograft Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Observed Toxicity | Reference |
| KA3D | Nude Mice | SKOV3 (Ovarian) | Intravenous, twice at a 3-day interval | Significant reduction in tumor size, comparable to oxaliplatin | No apparent toxicity; no significant change in body weight | [4] |
| Oxaliplatin | Nude Mice | SKOV3 (Ovarian) | Intravenous, twice at a 3-day interval | Significant reduction in tumor size | No apparent toxicity; no significant change in body weight | [4] |
Interpretation of Results: The study demonstrated that the quinoline-2-thione derivative, KA3D, exhibited potent anticancer activity in the ovarian cancer xenograft model, with an efficacy comparable to the established chemotherapeutic agent, oxaliplatin.[4] Notably, KA3D achieved this significant tumor suppression without causing observable toxicity in the treated mice, as indicated by the stable body weights of the animals throughout the experiment.[2] This favorable safety profile, coupled with its potent antitumor effect, underscores the therapeutic potential of the quinolinethione scaffold.
Mechanistic Insights: How Quinolinethione Derivatives Exert Their Anticancer Effects
The anticancer activity of quinoline derivatives, including quinolinethiones, is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[1]
The study on the quinoline-2-thione derivative KA3D revealed that its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2 phase in ovarian cancer cells.[2][4] Mechanistically, KA3D treatment led to an increased expression of pro-apoptotic proteins such as BAX and Caspase 3, while simultaneously inhibiting the anti-apoptotic protein BCL2. Furthermore, it influenced cell cycle-related proteins, causing a reduction in cyclin D1 (associated with the G0/G1 phase) and an upregulation of cyclin B1 (associated with the G2 phase).[4]
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism activated by many chemotherapeutic agents, including quinoline derivatives.
Caption: Simplified diagram of the intrinsic apoptosis pathway induced by quinolinethione derivatives.
Experimental Protocols: A Guide to In Vivo Xenograft Studies
Reproducibility and methodological rigor are paramount in preclinical research. The following is a detailed, step-by-step protocol representative of a xenograft study for evaluating the in vivo efficacy of a novel anticancer compound. This protocol is based on the methodology described for the evaluation of the quinoline-2-thione derivative KA3D.[4]
Protocol: Subcutaneous Xenograft Model for Efficacy Assessment
-
Cell Culture:
-
Culture human ovarian cancer cells (SKOV3) in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model:
-
Use female BALB/c nude mice, 4-6 weeks of age.
-
Allow the mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment:
-
Once the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the quinolinethione derivative (e.g., KA3D) and the comparator drug (e.g., oxaliplatin) intravenously. The vehicle (e.g., PBS) should be administered to the control group.
-
The dosing schedule should be clearly defined (e.g., twice with a 3-day interval).
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Statistically analyze the differences in tumor volume and body weight between the treatment and control groups.
-
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion and Future Directions
The available preclinical data, particularly the in vivo efficacy of the quinoline-2-thione derivative KA3D, strongly suggests that the quinolinethione scaffold is a promising platform for the development of novel anticancer therapeutics. The ability of these compounds to induce apoptosis and modulate the cell cycle, coupled with a favorable in vivo safety profile in early studies, warrants further investigation.
Future research should focus on:
-
Synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships for in vivo efficacy.
-
Conducting comparative in vivo studies of this compound derivatives against other quinolinethione isomers and standard-of-care drugs in a variety of xenograft models representing different cancer types.
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action and to identify potential biomarkers for patient selection.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective cancer treatments.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Tautomeric Equilibrium in Different Solvents: A Guide for Researchers
In the realms of organic chemistry, biochemistry, and pharmacology, the phenomenon of tautomerism—where molecules exist as readily interconvertible structural isomers—is of paramount importance. This dynamic equilibrium between tautomers, often involving the migration of a hydrogen atom, significantly influences a compound's reactivity, stability, and biological activity.[1] A critical factor governing this equilibrium is the surrounding solvent environment. This guide provides an in-depth comparative analysis of how different solvents modulate tautomeric equilibrium, supported by experimental data and detailed methodologies, to empower researchers in their scientific pursuits.
The Fundamental Principles of Tautomerism and Solvent Effects
Tautomerism represents a mobile equilibrium between two or more isomers, known as tautomers, which differ in the position of a proton and the location of a double bond.[1] One of the most common and extensively studied examples is keto-enol tautomerism, where a ketone or aldehyde (the keto form) is in equilibrium with an enol, an alkene with a hydroxyl group.[2]
The position of this equilibrium is not static; it is profoundly influenced by the solvent. Solvents can stabilize one tautomer over another through various intermolecular interactions, thereby shifting the equilibrium. The polarity of the solvent is a key determinant. Generally, polar solvents tend to favor the more polar tautomer, while non-polar solvents favor the less polar one.[3] This is often rationalized by the principle that "like dissolves like," where a polar solvent can more effectively solvate and stabilize a polar solute through dipole-dipole interactions and hydrogen bonding.[1][4]
For instance, in the classic case of acetylacetone, the enol form is less polar than the keto form. Consequently, in non-polar solvents like benzene, the enol form, stabilized by an internal hydrogen bond, predominates.[2][3] Conversely, in polar solvents like water, the more polar keto form is favored as the solvent molecules can form strong intermolecular hydrogen bonds with the carbonyl group, disrupting the internal hydrogen bond of the enol.[3]
Quantifying the Influence of Solvents: Key Parameters
To systematically compare the effects of different solvents, several empirical polarity scales have been developed. These scales provide a quantitative measure of a solvent's polarity based on different physical or chemical properties.
-
Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to reduce the effective electric field strength of a solute. While it provides a general indication of polarity, it does not always correlate perfectly with the observed shifts in tautomeric equilibrium, as it doesn't account for specific solute-solvent interactions like hydrogen bonding.[4][5]
-
Reichardt's Dye (ET(30)): This scale is based on the solvatochromism of a specific betaine dye.[6] The energy of the longest-wavelength absorption band of this dye is highly sensitive to the solvent's polarity, providing a more comprehensive measure that includes both non-specific and hydrogen-bonding interactions.[7][8]
-
Gutmann's Donor Number (DN) and Acceptor Number (AN): These parameters quantify a solvent's Lewis basicity (donicity) and Lewis acidity (acceptor ability), respectively.[9][10] The Donor Number is a measure of a solvent's ability to donate an electron pair, while the Acceptor Number reflects its ability to accept an electron pair.[11] These are particularly useful for understanding specific solute-solvent interactions, such as hydrogen bonding.[9][10]
Experimental Determination of Tautomeric Equilibrium
Several spectroscopic techniques are instrumental in determining the relative concentrations of tautomers in different solvents.
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria.[12] Because the interconversion between many tautomers is slow on the NMR timescale, distinct signals for each tautomer can often be observed in the spectrum.[13][14]
Key Observables in ¹H NMR:
-
Chemical Shifts: The protons in different chemical environments of the keto and enol forms will have distinct chemical shifts. For example, in acetylacetone, the methine proton of the enol form appears at a different chemical shift than the methylene protons of the keto form.[15]
-
Signal Integration: The relative areas of the signals corresponding to each tautomer are directly proportional to their molar concentrations. This allows for the calculation of the equilibrium constant (Keq).[12][13]
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers have distinct absorption spectra.[16] The different electronic structures of the tautomers often lead to absorption maxima at different wavelengths.[1]
Methodology:
Experimental Guide: Analyzing the Tautomeric Equilibrium of Acetylacetone
This section provides a detailed protocol for the comparative analysis of the keto-enol tautomeric equilibrium of acetylacetone in various solvents using ¹H NMR spectroscopy.
Experimental Workflow
Caption: Workflow for the analysis of tautomeric equilibrium.
Step-by-Step Protocol for ¹H NMR Analysis
-
Solution Preparation:
-
Prepare solutions of acetylacetone at a concentration of approximately 0.1 M in a range of deuterated solvents with varying polarities (e.g., CCl₄, CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum for each solution using a standard NMR spectrometer (e.g., 400 MHz).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all relevant proton signals.
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).
-
Identify and assign the signals corresponding to the keto and enol tautomers. For acetylacetone, characteristic signals include the methylene protons (-CH₂-) of the keto form and the vinyl proton (=CH-) of the enol form.[15]
-
Integrate the area under the characteristic peaks for both the keto and enol forms. Note that the methylene group of the keto form has two protons, while the vinyl group of the enol has one. This stoichiometric difference must be accounted for in the calculations.[14]
-
-
Calculation of Equilibrium Constant (Keq):
-
Calculate the mole fraction of each tautomer from the integrated signal areas.
-
Mole fraction of enol (%Enol) = [Area(enol vinyl H)] / {[Area(enol vinyl H)] + [Area(keto methylene H) / 2]} * 100
-
Mole fraction of keto (%Keto) = 100 - %Enol
-
-
Calculate the equilibrium constant, Keq = [%Enol] / [%Keto].
-
Comparative Data and Discussion
The following table summarizes typical experimental results for the keto-enol equilibrium of acetylacetone in different solvents.
| Solvent | Dielectric Constant (ε) at 25°C | % Enol Form | Keq ([Enol]/[Keto]) |
| Carbon Tetrachloride (CCl₄) | 2.24 | 95 | 19.0 |
| Chloroform (CDCl₃) | 4.81 | 81 | 4.26 |
| Acetone-d₆ | 20.7 | 67 | 2.03 |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 62 | 1.63 |
| Water (D₂O) | 78.5 | 15 | 0.18 |
Data compiled from various sources for illustrative purposes.[2][19]
As the data clearly indicates, there is a strong correlation between the polarity of the solvent and the position of the tautomeric equilibrium. In the non-polar solvent carbon tetrachloride, the enol form is highly favored, existing at 95%.[2] This is due to the stability conferred by the intramolecular hydrogen bond in the enol tautomer, which is not disrupted by the non-polar solvent.[3]
As the dielectric constant of the solvent increases, indicating higher polarity, the percentage of the enol form systematically decreases. In highly polar solvents like water, the equilibrium shifts dramatically, with the keto form becoming the predominant species (85%).[2] This is because polar, protic solvents like water can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, effectively solvating and stabilizing it.[3] These strong solute-solvent interactions outweigh the stability gained from the intramolecular hydrogen bond of the enol form.
The Role of Specific Solute-Solvent Interactions
While the dielectric constant provides a good general trend, a more nuanced understanding requires considering specific intermolecular forces.
Caption: Influence of solvent type on tautomeric equilibrium.
In polar aprotic solvents (e.g., acetone, DMSO), which possess significant dipole moments but lack acidic protons, the stabilization of the keto form occurs primarily through dipole-dipole interactions.
In polar protic solvents (e.g., water, ethanol), the presence of hydroxyl groups allows for strong hydrogen bonding with the carbonyl oxygen of the keto tautomer. This hydrogen bond donation from the solvent to the solute is a powerful stabilizing interaction that significantly shifts the equilibrium towards the keto form.
Implications for Researchers and Drug Development
A thorough understanding of how solvents influence tautomeric equilibrium is crucial for several reasons:
-
Reaction Mechanisms: The reactivity of a molecule can be highly dependent on which tautomer is present. By choosing an appropriate solvent, a chemist can favor the formation of a desired reactive intermediate.[1]
-
Drug Design and Bioavailability: The tautomeric form of a drug molecule can significantly affect its ability to bind to a biological target and its pharmacokinetic properties, such as solubility and membrane permeability. For instance, one tautomer might form a crucial hydrogen bond with a receptor, while the other cannot.
-
Materials Science: The properties of materials, such as dyes and polymers, can be tuned by controlling the tautomeric equilibrium of their constituent molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jocpr.com [jocpr.com]
- 6. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Dimroth and Reichardt ET [stenutz.eu]
- 9. Gutmann acceptor and donor numbers [stenutz.eu]
- 10. Gutmann Acceptor and Donor number [stenutz.eu]
- 11. Donor number - Wikipedia [en.wikipedia.org]
- 12. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 4(1H)-Quinolinethione Compounds
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological and pharmaceutical activities.[1][2] Specifically, the 4(1H)-quinolinethione motif has emerged as a promising core for developing new therapeutic agents. However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" to a viable clinical candidate is contingent upon a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as "drug-likeness". Neglecting this profile in the early stages is a primary contributor to the high attrition rates seen in late-stage clinical trials.[3]
This guide provides an in-depth, comparative framework for the robust assessment of drug-likeness in novel this compound series. We will explore the synergistic application of in silico predictive models and foundational in vitro experimental assays, providing the rationale behind experimental choices and detailed protocols to ensure trustworthy, reproducible data. Our objective is to empower research teams to de-risk their projects early, focusing resources on compounds with the highest probability of success.
Part 1: The First Pass Filter: In Silico Drug-Likeness Profiling
Computational, or in silico, methods are indispensable for the rapid, cost-effective screening of large numbers of compounds. These tools use a molecule's structure to predict its physicochemical properties and pharmacokinetic behavior, allowing for the early identification of potential liabilities before committing to costly and time-consuming synthesis.[4][5][6]
Foundational Principles: Beyond Lipinski's Rule of Five
A cornerstone of drug-likeness prediction is Lipinski's Rule of Five (Ro5), which was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7][8] The rule provides four simple physicochemical criteria to estimate the likelihood of good oral bioavailability.
Lipinski's Rule of Five (Ro5):
A compound is more likely to have poor absorption or permeability if it violates more than one of these rules.[8] However, it is critical to recognize Ro5 as a guideline, not an immutable law; many successful drugs, particularly biologics and natural products, lie outside these parameters.[10] Additional parameters, such as Polar Surface Area (PSA) and the number of rotatable bonds, are often considered to provide a more nuanced assessment.
Predictive ADMET Modeling
Modern in silico tools go far beyond simple rule-based filters, employing sophisticated machine learning models to predict a wide spectrum of ADMET properties.[12] Early prediction of these parameters is crucial for prioritizing which this compound analogs should be synthesized and advanced.
Table 1: Comparison of Freely Accessible In Silico ADMET Prediction Tools
| Tool / Web Server | Key Features & Strengths | Predicted Parameters | Link |
| SwissADME | Comprehensive, user-friendly interface. Provides graphical "Bioavailability Radar" for easy interpretation. | Physicochemical properties, Lipinski's rules, solubility, permeability (Caco-2, BBB), P-gp substrate, CYP inhibition, synthetic accessibility. | --INVALID-LINK-- |
| pkCSM | Uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. | ADME properties, various toxicity endpoints (AMES toxicity, hERG inhibition, hepatotoxicity, skin sensitization). | --INVALID-LINK-- |
| admetSAR | A comprehensive source for predicting and evaluating ADMET properties of chemicals. | Absorption, distribution, metabolism, excretion, and toxicity profiles, including Ames and carcinogenicity predictions. | --INVALID-LINK-- |
| ProTox-II | Focuses on predicting various toxicity endpoints for small molecules. | Oral toxicity, hepatotoxicity, cytotoxicity, mutagenicity, carcinogenicity, and prediction of toxicological pathways. | --INVALID-LINK-- |
Experimental Workflow: In Silico Assessment
The following workflow illustrates a logical sequence for the computational evaluation of novel compounds.
Caption: A streamlined workflow for the in silico evaluation and prioritization of compounds.
Part 2: Experimental Validation: In Vitro ADME Assays
While computational predictions are invaluable, they are ultimately models of reality. In vitro assays are essential for providing experimental data to confirm or refute these predictions and to build a robust understanding of a compound's ADME profile.[13][14] These assays serve as a critical bridge between computational design and more complex in vivo studies.
Aqueous Solubility: The Foundation of Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a major challenge that can halt development due to difficulties in formulation and low bioavailability.
-
Causality Behind Experimental Choice: A kinetic solubility assay using nephelometry is chosen for its high throughput and relevance to early discovery. It measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. This mimics the conditions a compound might experience upon entering the aqueous environment of the gut, making it a pragmatic first screen.
-
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a 10 mM stock solution of the test this compound compound in 100% DMSO.
-
Compound Plate: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear 96-well assay plate.
-
Mixing: Rapidly add 2 µL from the compound plate to the corresponding wells of the assay plate. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.
-
Analysis: The solubility limit is defined as the concentration at which the measured signal significantly deviates from that of soluble compound wells.
-
Membrane Permeability: The Gateway to a Target
Passive diffusion across the intestinal epithelium is a primary route of absorption for many oral drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method to specifically assess this property.[15][16]
-
Causality Behind Experimental Choice: PAMPA is selected because it isolates passive transcellular permeation from confounding factors like active transport or paracellular flux that would be present in cell-based assays like Caco-2.[16][17] This provides a clean, unambiguous measure of a molecule's intrinsic ability to cross a lipid membrane, which is a fundamental driver of its absorption potential.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the membrane of each well in a 96-well donor plate.[17]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Add 150 µL of the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to the wells of the coated donor plate.[17]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly in a moisture-saturated chamber for 16-18 hours at room temperature.[18]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using established equations that account for the volume and surface area of the wells.
-
Metabolic Stability: The Race Against Clearance
The liver is the body's primary metabolic engine, employing enzymes like the Cytochrome P450 (CYP) family to modify and clear foreign compounds.[19] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability. The liver microsomal stability assay is the industry-standard method for an initial assessment of metabolic clearance.[20][21]
-
Causality Behind Experimental Choice: Liver microsomes are subcellular fractions that are enriched in CYP enzymes, the major drivers of Phase I drug metabolism.[19][22] This assay is a cost-effective and robust system to measure a compound's intrinsic clearance (Clint), providing a strong indication of its susceptibility to first-pass metabolism in the liver.
-
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system solution on ice.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and PBS to 37°C.[19][21]
-
Initiate Reaction: Add the test compound (final concentration ~1 µM) to the HLM mixture. Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.[20]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]
-
Experimental Workflow: In Vitro Assessment
This workflow outlines the parallel assays used to build an experimental ADME profile.
Caption: A parallel workflow for the experimental characterization of ADME properties.
Conclusion: An Integrated Strategy for Mitigating Risk
The successful advancement of novel this compound compounds from hit to clinical candidate requires a holistic and early assessment of drug-likeness. An integrated strategy, leveraging the high-throughput power of in silico prediction to guide the synthesis and prioritization of compounds for rigorous in vitro testing, is the most effective approach. This dual methodology allows for the rapid generation of structure-activity and structure-property relationships, enabling medicinal chemists to intelligently design the next generation of analogs with an optimized balance of potency and pharmacokinetic properties. By embedding this philosophy of early and iterative assessment, research organizations can significantly increase the quality of their candidates and enhance the overall probability of success in the long and challenging road of drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. tandfonline.com [tandfonline.com]
- 13. criver.com [criver.com]
- 14. labcorp.com [labcorp.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. mttlab.eu [mttlab.eu]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
